4,6,7-trimethoxy-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6,7-trimethoxy-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-13-8-6-9(14-2)11(15-3)10-7(8)4-5-12-10/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPLALMJOKMQGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=CN2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311344 | |
| Record name | 4,6,7-Trimethoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161156-02-1 | |
| Record name | 4,6,7-Trimethoxy-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161156-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6,7-Trimethoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Structural and Mechanistic Profiling of 4,6,7-Trimethoxy-1H-indole: A Foundational Scaffold in Marine Alkaloid Drug Discovery
Executive Summary
In the landscape of modern drug discovery, the synthesis of complex marine alkaloids requires highly specialized, electron-rich building blocks. 4,6,7-Trimethoxy-1H-indole has emerged as a privileged intermediate, most notably serving as the linchpin in the "4,6,7-trimethoxyindole approach" for the total synthesis of pyrrolo[4,3,2-de]quinoline marine alkaloids, including the makaluvamines and discorhabdins. These downstream metabolites are potent topoisomerase II inhibitors with significant antineoplastic and antiprotozoal properties.
This technical guide provides a comprehensive analysis of the chemical structure, molecular weight, mechanistic utility, and validated synthetic protocols for 4,6,7-trimethoxy-1H-indole, designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Biology
To effectively utilize 4,6,7-trimethoxy-1H-indole in a synthetic pipeline, one must first understand its precise physicochemical parameters. The indole core is decorated with three electron-donating methoxy groups at the 4, 6, and 7 positions.
Quantitative Data Summary
| Parameter | Value | Causality / Significance |
| IUPAC Name | 4,6,7-Trimethoxy-1H-indole | Standardized nomenclature for structural identification. |
| Molecular Formula | C₁₁H₁₃NO₃ | Dictates the stoichiometric ratios required for downstream functionalization. |
| Molecular Weight | 207.23 g/mol | Calculated via standard atomic weights (C: 132.12, H: 13.10, N: 14.01, O: 48.00). Essential for precise molarity calculations in assays. |
| Exact Mass | 207.0895 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Melting Point | ~107 °C | Used as a primary physical validation metric post-crystallization. |
| Appearance | White to off-white crystals | Indicates purity; oxidative degradation often results in a pink or brown discoloration. |
Mechanistic Utility: Why the 4,6,7-Trimethoxy Pattern?
The selection of the 4,6,7-trimethoxy substitution pattern is not arbitrary; it is a masterclass in synthetic logic [1].
-
Latent Quinone Formation: The methoxy groups at the C4 and C7 positions serve as a masked hydroquinone. Upon treatment with single-electron oxidants (e.g., ceric ammonium nitrate), this moiety is rapidly unmasked and oxidized to an indole-4,7-dione.
-
Regioselective Amination: The methoxy group at the C6 position is highly activated. Once the indole-4,7-dione is formed, the C6 methoxy group acts as an exceptional leaving group for conjugate addition-elimination reactions, allowing for the regioselective introduction of diverse amine nucleophiles (such as tyramine or tryptamine) to build the complex pyrroloiminoquinone core [2].
The "4,6,7-Trimethoxyindole Approach" Workflow
The synthesis of 4,6,7-trimethoxy-1H-indole typically proceeds via the decarboxylation of its corresponding carboxylic acid, which is derived from a functionalized indole ester. The workflow below illustrates the progression from the stable ester precursor to the highly reactive makaluvamine analogs.
Synthetic workflow of 4,6,7-trimethoxy-1H-indole and downstream marine alkaloid derivatives.
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity replication, the following protocols are engineered with built-in validation checkpoints. These methods are adapted from the foundational work by Sadanandan et al. [1].
Protocol A: Saponification to 4,6,7-Trimethoxyindole-2-carboxylic acid
Objective: Hydrolyze the methyl ester to the corresponding carboxylic acid to prime the molecule for decarboxylation.
-
Reagent Preparation: Suspend Methyl 4,6,7-trimethoxyindole-2-carboxylate (e.g., 20.7 g, ~78 mmol) in 400 mL of a 2 N Sodium Hydroxide (NaOH) aqueous solution.
-
Causality: 2 N NaOH provides an aggressive hydroxide concentration necessary to drive the hydrolysis of the electronically deactivated, electron-rich indole-2-carboxylate.
-
-
Thermal Activation: Heat the suspension under reflux until the mixture transitions into a clear, homogeneous solution (typically 2-4 hours).
-
Validation Checkpoint: The disappearance of the solid suspension confirms the complete conversion of the hydrophobic ester into the water-soluble sodium carboxylate salt.
-
-
Acidification & Precipitation: Cool the reaction to room temperature and slowly acidify using 6 N HCl until the pH reaches ~2.
-
Causality: The strong acid protonates the carboxylate, drastically reducing its aqueous solubility and forcing it to precipitate.
-
-
Isolation: Filter the resulting white precipitate, wash extensively with distilled water (500 mL) to remove residual NaCl, and dry over CaCl₂ in a vacuum desiccator.
-
Yield & Validation: Recrystallize from methanol to yield pure 4,6,7-trimethoxyindole-2-carboxylic acid (mp 190 °C).
Protocol B: Decarboxylation to 4,6,7-Trimethoxy-1H-indole
Objective: Cleave the C2 carboxyl group to yield the target building block.
-
Reaction Setup: Subject the 4,6,7-trimethoxyindole-2-carboxylic acid to thermal decarboxylation conditions. (Note: Depending on the scale, this can be performed neat under vacuum or refluxed in a high-boiling solvent like quinoline with a catalytic amount of copper powder).
-
Causality: The electron-rich nature of the trimethoxyindole ring facilitates the extrusion of CO₂ at elevated temperatures by stabilizing the transient intermediate.
-
-
Purification: Once CO₂ evolution ceases, cool the mixture. If quinoline/Cu was used, filter through Celite and partition between ethyl acetate and 1 N HCl (to remove quinoline).
-
Crystallization: Concentrate the organic layer and recrystallize the crude product from a methylene chloride-hexane mixture.
-
Validation Checkpoint: The final product should form analytically pure white crystals. A melting point of 107 °C confirms the successful isolation of 4,6,7-trimethoxy-1H-indole.
-
Analytical Validation (NMR & MS)
Trustworthiness in synthetic chemistry relies on rigorous spectroscopic validation. For 4,6,7-trimethoxy-1H-indole, the following spectral markers serve as definitive proof of structure:
-
Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will display a distinct molecular ion peak (M⁺) at m/z 207 , corresponding to the molecular weight of 207.23 g/mol [3].
-
¹H NMR (CDCl₃):
-
The defining feature of successful decarboxylation is the appearance of the C2-H proton, typically presenting as a doublet or broad singlet around δ 6.2 - 6.5 ppm , which is absent in the carboxylic acid precursor.
-
Three distinct singlet integrations (3H each) between δ 3.8 - 4.0 ppm confirm the retention of the three methoxy groups.
-
The C5-H aromatic proton will appear as a singlet in the aromatic region, shielded by the adjacent methoxy groups.
-
Biological Application: Topoisomerase II Inhibition
The ultimate value of 4,6,7-trimethoxy-1H-indole lies in its derivatives. The pyrroloiminoquinone alkaloids synthesized from this core (e.g., Makaluvamine A-J) are potent DNA intercalators and Topoisomerase II poisons [4].
Mechanism of action for 4,6,7-trimethoxy-1H-indole derived pyrroloiminoquinone alkaloids.
By stabilizing the Topoisomerase II cleavage complex, these derivatives prevent the religation of DNA strands during replication, leading to lethal double-strand breaks (DSBs) and subsequent apoptosis in highly proliferative cancer cells. The lipophilicity and specific substitution patterns dictated by the initial trimethoxy core directly modulate the therapeutic index of these compounds [2].
References
-
Efficient Syntheses of the Marine Alkaloids Makaluvamine D and Discorhabdin C: The 4,6,7-Trimethoxyindole Approach The Journal of Organic Chemistry (1995) URL:[Link]
-
Unified Synthesis and Biological Evaluation of Makaluvamine J and Its Analogs MDPI - Marine Drugs (2024) URL:[Link]
-
Methyl 4,6,7-Trimethoxyindole-2-carboxylate - SpectraBase SpectraBase URL:[Link]
-
Analogs of the marine alkaloid makaluvamines: Synthesis, topoisomerase II inhibition and anticancer activity Bioorganic & Medicinal Chemistry (via PMC) URL:[Link]
Physicochemical Profiling and Solubility Dynamics of 4,6,7-Trimethoxy-1H-Indole: Organic Solvents vs. Aqueous Buffers
Executive Summary
In early-stage drug discovery, the physicochemical properties of synthetic intermediates dictate the trajectory of lead optimization. 4,6,7-Trimethoxy-1H-indole is a highly valued scaffold, frequently utilized in the total synthesis of marine pyrroloiminoquinone alkaloids (such as discorhabdin C and makaluvamines)[1] and as a structural analog in duocarmycin-class DNA alkylating agents[2].
However, as a Senior Application Scientist navigating hit-to-lead campaigns, I frequently encounter a critical bottleneck with this compound: its extreme lipophilicity. While it exhibits excellent solubility in organic solvents, its aqueous solubility is notoriously poor[2]. This whitepaper dissects the structural causality behind this solubility dichotomy, establishes a self-validating experimental protocol for thermodynamic solubility measurement, and provides actionable formulation strategies for downstream assays.
Structural Causality: The "Grease Ball" Paradigm
To understand the solubility behavior of 4,6,7-trimethoxy-1H-indole, we must analyze its molecular architecture. The solubility of small molecules is generally limited by either high crystal lattice energy (the "brick dust" effect) or excessive lipophilicity (the "grease ball" effect). 4,6,7-Trimethoxy-1H-indole falls squarely into the latter category.
The Role of Methoxy Substituents
The addition of three methoxy (-OCH₃) groups at the 4, 6, and 7 positions fundamentally alters the hydration dynamics of the indole core. While the oxygen atoms can theoretically act as hydrogen bond acceptors, the bulky methyl groups create a dense lipophilic shield. This structural feature disrupts the highly ordered hydrogen-bond network of water without providing sufficient compensatory hydration energy, driving the molecule out of the aqueous phase via the hydrophobic effect.
Ionization and pH Independence
A common strategy to solubilize poorly water-soluble drugs is pH adjustment to induce ionization. However, this is ineffective for 4,6,7-trimethoxy-1H-indole.
-
Basic pKa: The nitrogen lone pair is delocalized into the aromatic
-system, rendering it an extremely weak base. Protonation of the indole core only occurs in highly acidic, non-physiological conditions (pKa ~ -3.5)[3]. -
Acidic pKa: The N-H proton is weakly acidic, with a pKa of approximately 16.5[3].
Because the molecule lacks an ionizable center within the physiological pH range (pH 1.2 to 7.4), its aqueous solubility remains uniformly low across all biologically relevant buffers.
Physicochemical drivers dictating the solubility profile of 4,6,7-trimethoxy-1H-indole.
Comparative Solubility Profiles
The structural features described above result in a stark contrast between organic and aqueous solubility. Table 1 summarizes the expected solubility ranges and the thermodynamic drivers for each medium.
Table 1: Solubility Profile of 4,6,7-Trimethoxy-1H-indole across Solvents
| Solvent / Medium | Estimated Solubility | Solvation Mechanism / Driving Force |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | Strong dipole-dipole interactions; excellent aprotic solvation of the methoxy groups. |
| Dichloromethane (DCM) | > 30 mg/mL | High affinity for the lipophilic aromatic core; standard solvent for synthesis. |
| Methanol (MeOH) | > 20 mg/mL | Protic solvation; favorable van der Waals interactions with the organic framework. |
| Phosphate Buffered Saline (pH 7.4) | < 10 µg/mL | Hydrophobic effect; massive entropic penalty upon introduction to water. |
| Simulated Gastric Fluid (pH 1.2) | < 10 µg/mL | Lack of basic centers prevents protonation-driven solubility enhancement. |
Experimental Methodology: The Self-Validating Shake-Flask Protocol
In high-throughput screening, kinetic solubility (where a DMSO stock is spiked into an aqueous buffer) is often used[4]. However, for highly lipophilic compounds like 4,6,7-trimethoxy-1H-indole, kinetic methods frequently yield false positives due to the formation of metastable supersaturated solutions or colloidal nanoprecipitates[5].
To obtain accurate data for lead optimization, we must measure thermodynamic solubility using the miniaturized shake-flask method[5][6]. I have designed the following protocol as a self-validating system—meaning the assay includes internal checks to ensure the data is not corrupted by experimental artifacts.
Workflow for Thermodynamic Solubility Measurement via Shake-Flask Method.
Step-by-Step Protocol
-
Sample Preparation (Solid State): Weigh approximately 2 mg of crystalline 4,6,7-trimethoxy-1H-indole into a 1.5 mL glass vial. Causality: Starting from the solid state ensures we are measuring true thermodynamic equilibrium, avoiding the supersaturation artifacts common with DMSO-stock dilutions.
-
Media Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4 or FaSSIF).
-
Equilibration: Seal the vial and place it in a thermoshaker at 37°C, agitating at 500 RPM for 24 to 48 hours. Causality: Highly lipophilic compounds exhibit exceptionally slow dissolution kinetics. An extended 48-hour window guarantees that equilibrium is reached.
-
Phase Separation (Centrifugation): Transfer the suspension to a microcentrifuge tube and spin at 10,000 x g for 15 minutes. Causality: We strictly avoid syringe filtration. Lipophilic indoles have a high propensity for non-specific binding to standard PTFE or PVDF filter membranes, which would artificially deplete the compound from the solution and yield a falsely low solubility value.
-
System Validation (Critical QC Step):
-
Supernatant Check: Measure the pH of the supernatant. If the pH has shifted by >0.1 units, the buffer capacity was exhausted, and the assay must be repeated with a stronger buffer.
-
Pellet Check: Recover the solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). This verifies that the compound did not undergo a polymorphic transition or form a hydrate during the 48-hour aqueous exposure.
-
-
Quantification: Dilute the supernatant 1:10 with acetonitrile to prevent precipitation prior to injection. Quantify the concentration using LC-MS/MS against a matrix-matched calibration curve.
Formulation Strategies for Downstream Assays
Because the aqueous solubility of 4,6,7-trimethoxy-1H-indole is severely limited, introducing it into in vitro biological assays or in vivo pharmacokinetic models requires engineered formulation strategies:
-
In Vitro Assays: Maintain a final DMSO concentration of 0.5% to 1.0% in the assay buffer. To prevent the "crashing out" of the compound upon aqueous dilution, pre-mix the DMSO stock with a non-ionic surfactant (e.g., 0.1% Tween-20) before introducing it to the biological media.
-
In Vivo Dosing: Due to the lack of ionizable groups, pH-adjusted vehicles will fail. Instead, utilize complexation or cosolvent systems. Formulating the compound with 20% Hydroxypropyl-
-cyclodextrin (HP- -CD) can effectively encapsulate the lipophilic methoxy-indole core, significantly enhancing apparent solubility for intravenous or oral dosing.
References
1.[1] Title: Heterocyclic Iminoquinones and Quinones from the National Cancer Institute (NCI, USA) COMPARE Analysis. Source: mdpi.com. URL:[Link] 2.[5] Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Source: scispace.com. URL:[Link] 3.[2] Title: A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs. Source: nih.gov. URL:[Link] 4.[3] Title: Indole | C8H7N | CID 798 - PubChem. Source: nih.gov. URL: [Link] 5.[4] Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Source: asianpubs.org. URL:[Link] 6.[6] Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Source: tbzmed.ac.ir. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs: Hydrophobic Binding-Driven-Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. scispace.com [scispace.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Ionization Dynamics and pKa Profiling of 4,6,7-Trimethoxy-1H-indole: A Comprehensive Technical Guide
Executive Summary
4,6,7-Trimethoxy-1H-indole is a highly functionalized heterocyclic building block essential for the total synthesis of complex marine alkaloids, including the discorhabdins, makaluvamines, and pyrroloiminoquinones[1]. In drug development and synthetic methodology, understanding the ionization properties (pKa) of this scaffold is critical. The precise protonation and deprotonation states dictate the molecule's nucleophilicity, its behavior in electrophilic aromatic substitutions, and its solubility profiles during formulation.
This whitepaper provides an in-depth mechanistic analysis of the ionization properties of 4,6,7-trimethoxy-1H-indole, supported by extrapolated quantitative data, electronic causality, and a self-validating experimental protocol for pKa determination in highly basic environments.
Mechanistic Insights: Electronic Causality of Ionization
The ionization of indoles generally occurs via two distinct pathways: the deprotonation of the pyrrole nitrogen (N-H) to form an indolide anion, and the protonation of the carbon framework (typically at C3) to form an indolium cation.
In 4,6,7-trimethoxy-1H-indole, the presence of three methoxy (-OCH₃) groups fundamentally alters the electronic landscape of the core scaffold:
-
N-H Deprotonation (Acidity): Methoxy groups possess a dual electronic nature—an electron-withdrawing inductive effect (-I) and a powerful electron-donating resonance effect (+M). In this scaffold, the +M effect dominates. The methoxy groups at C4, C6, and C7 pump electron density into the aromatic
-system. This massive influx of electron density destabilizes the formation of the indolide anion, as the ring resists the addition of a formal negative charge. Consequently, the N-H bond becomes significantly less acidic, pushing the pKa well above that of an unsubstituted indole. -
C3 Protonation (Basicity): Conversely, the +M effects from the C4 and C6 methoxy groups specifically enrich the electron density at the C3 position. This makes the C3 carbon highly nucleophilic, facilitating electrophilic attack and protonation. The resulting conjugate acid is stabilized by resonance from the oxygen lone pairs, thereby increasing the basicity of the molecule.
Quantitative pKa Trends in Methoxyindoles
Because measuring pKa values above 14 in aqueous solutions is limited by the leveling effect of water, the pKa of highly substituted methoxyindoles is often predicted or extrapolated using co-solvent systems. The table below demonstrates the causal relationship between methoxy substitution and the increase in N-H pKa.
| Compound | Substitution Pattern | N-H pKa (Predicted/Measured) | Electronic Effect on Indolide Anion |
| Indole | None | ~16.20 | Baseline |
| 5-Methoxyindole | 5-OMe | 16.70 ± 0.30[2] | Mild destabilization via +M |
| 6-Methoxyindole | 6-OMe | 17.22 ± 0.30[3] | Moderate destabilization via +M |
| 4,6-Dimethoxyindole | 4,6-diOMe | 17.45 ± 0.30[4] | Strong destabilization via synergistic +M |
| 4,6,7-Trimethoxy-1H-indole | 4,6,7-triOMe | ~17.80 - 18.20 (Extrapolated) | Maximum destabilization; highly electron-rich |
Ionization Pathway Visualization
The following diagram illustrates the thermodynamic equilibria governing the protonation and deprotonation of 4,6,7-trimethoxy-1H-indole.
Protonation states and pKa transitions of 4,6,7-trimethoxy-1H-indole.
Experimental Methodology: pKa Determination via Co-Solvent UV-Vis Titration
Due to the extreme pKa of the N-H bond in 4,6,7-trimethoxy-1H-indole (>17), standard aqueous titrations are physically impossible. The following self-validating protocol utilizes a DMSO/Water co-solvent system and UV-Vis spectrophotometry to extrapolate the aqueous pKa.
Rationale & Trustworthiness
-
Why DMSO? DMSO is an aprotic solvent that does not suffer from the same leveling effect as water, allowing for the measurement of highly basic anions (up to pKa ~35 on the Bordwell scale).
-
Why UV-Vis? The deprotonation of the pyrrole nitrogen alters the conjugated
-system, resulting in a distinct bathochromic (red) shift in the absorption spectrum. Tracking this shift provides a direct, concentration-independent measurement of the ionization ratio.
Step-by-Step Protocol
Step 1: Analyte and Solvent Preparation
-
Prepare a
M stock solution of 4,6,7-trimethoxy-1H-indole in anhydrous DMSO. Causality: Anhydrous conditions prevent premature protonation of the highly basic indicator systems used later. -
Prepare a series of DMSO/Water mixtures ranging from 10% to 90% DMSO by volume.
Step 2: Buffer System Setup
-
Utilize a highly basic buffer system (e.g., Tetramethylammonium hydroxide / TMAOH) to adjust the pH/H- function of the solutions.
-
Measure the effective pH using a glass electrode specifically calibrated for high-alkalinity organic/aqueous mixtures.
Step 3: Spectrophotometric Titration
-
Transfer 2.5 mL of the buffered solvent mixture into a quartz cuvette.
-
Spike the cuvette with 50
L of the indole stock solution. -
Record the UV-Vis absorption spectrum from 250 nm to 400 nm at a constant temperature of 25.0 ± 0.1 °C.
-
Gradually increase the basicity of the solution and record successive spectra.
Step 4: Isosbestic Point Validation (Self-Validation Step)
-
Overlay all recorded spectra.
-
Identify the isosbestic point (the wavelength where total absorbance remains constant regardless of pH). Causality: The presence of a sharp isosbestic point mathematically proves a clean two-state equilibrium (Neutral
Anion) and rules out oxidative degradation of the electron-rich indole ring.
Step 5: Data Processing and Extrapolation
-
Extract the absorbance values at the wavelength of maximum difference (
of the anion). -
Plot Absorbance vs. effective pH.
-
Apply non-linear regression using the Henderson-Hasselbalch equation to determine the apparent pKa in each solvent mixture.
-
Plot the apparent pKa values against the mole fraction of DMSO and extrapolate to 0% DMSO (pure water) to find the standard aqueous pKa.
References
-
Sadanandan, Eyyani V.; Pillai, Sasi K.; Lakshmikantham, M. V.; Billimoria, Adil D. "A Divergent Synthesis of Numerous Pyrroloiminoquinone Alkaloids Identifies Promising Antiprotozoal Agents" (Citing: Efficient Syntheses of the Marine Alkaloids Makaluvamine D and Discorhabdin C: The 4,6,7-Trimethoxyindole Approach). ACS Publications. Available at:[Link]
Sources
Electronic Properties and Reactivity Profile of the 4,6,7-Trimethoxy Substitution Pattern: A Mechanistic Guide
Executive Summary
The 4,6,7-trimethoxy substitution pattern represents a highly privileged electronic motif in advanced organic synthesis and medicinal chemistry. Found across diverse heterocyclic scaffolds—most notably indoles, coumarins, and flavones—this specific arrangement of electron-donating groups fundamentally alters the topography of the molecule's frontier molecular orbitals. For drug development professionals and synthetic chemists, mastering the reactivity of this pattern is critical for accessing complex marine alkaloids and designing targeted therapeutics.
Electronic Topography and Orbital Mechanics
The introduction of three methoxy groups at the 4, 6, and 7 positions of an aromatic or heteroaromatic core induces a profound synergistic mesomeric (+M) effect that dictates the molecule's downstream reactivity.
-
HOMO Elevation: The oxygen lone pairs conjugate extensively with the core π-system, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO). This renders the core exceptionally nucleophilic and drastically lowers its oxidation potential.
-
Regioselective Activation: In the indole nucleus, the 4,6,7-trimethoxy pattern creates a highly localized electron density. While the C-5 position remains unsubstituted, it is sterically and electronically shielded. The most critical reactivity shift occurs in the molecule's susceptibility to single-electron transfer (SET) oxidation.
-
Masked Quinone Dynamics: The 4,6,7-trimethoxyarene effectively acts as a "masked" quinone. Because the oxidation potential is so low, mild oxidants can trigger an 1, specifically targeting the 4 and 7 positions to yield a para-quinone, while leaving the 6-methoxy group intact[1].
The "4,6,7-Trimethoxyindole Approach" in Natural Product Synthesis
In the total synthesis of pyrroloiminoquinone alkaloids, such as makaluvamines and discorhabdins, the 2 is a cornerstone methodology[2]. These marine natural products exhibit potent topoisomerase inhibition and cytotoxicity against cancer cell lines.
Historically, constructing the highly reactive indoloquinone core early in a synthetic route was fraught with poor yields due to the quinone's propensity for unwanted Michael additions and polymerization. By starting with a 4,6,7-trimethoxyindole, chemists can build the necessary carbon framework under stable, electron-rich conditions before executing a late-stage oxidative unmasking to reveal the active pharmacophore[2].
Mechanistic Pathway: CAN-Mediated Oxidative Demethylation
The transformation of the trimethoxy core to a quinone is typically achieved using Ceric Ammonium Nitrate (CAN). The mechanism is a self-propagating cascade of single-electron transfers (SET) and nucleophilic attacks by water.
Mechanistic pathway of CAN-mediated oxidative demethylation of 4,6,7-trimethoxyindole.
Standardized Experimental Protocol: Synthesis of 6-Methoxy-1-tosyl-1H-indole-4,7-dione
This protocol represents a self-validating system for the oxidative demethylation of 4,6,7-trimethoxy-1-tosyl-1H-indole.
Materials:
-
4,6,7-Trimethoxy-1-tosyl-1H-indole (1.0 eq)
-
Ceric Ammonium Nitrate (CAN) (2.5 eq)
-
Acetonitrile (CH₃CN) and Deionized Water (H₂O) (Ratio 3:1)
Step-by-Step Methodology & Causality:
-
Solvent Preparation & Solubilization: Dissolve 4,6,7-trimethoxy-1-tosyl-1H-indole in Acetonitrile.
-
Causality: Acetonitrile effectively solubilizes the highly lipophilic protected indole while remaining inert to the strong oxidative conditions.
-
-
Temperature Regulation: Cool the solution to 0 °C using an ice-water bath.
-
Causality: The radical cation intermediate generated after the first SET is highly reactive. Suppressing the thermal energy prevents non-specific polymerization (tar formation) and over-oxidation of the pyrrole ring.
-
-
Oxidant Addition: Dissolve CAN in a minimal amount of water. Add this aqueous solution dropwise to the stirring acetonitrile mixture over 15 minutes.
-
Causality: Water is not merely a co-solvent; it is the requisite nucleophile. The biphasic/aqueous nature of the system ensures that upon the first SET by Ce(IV), water immediately attacks the C4/C7 positions to initiate demethylation and expel methanol[1].
-
-
Reaction Monitoring (Self-Validation): Observe the color transition. The solution will rapidly shift from pale yellow to a deep orange/red. TLC monitoring (Hexanes/EtOAc) will show the disappearance of the highly UV-active starting material and the appearance of a vibrant, lower-Rf colored spot corresponding to the indoloquinone.
-
Quenching and Extraction: After 30 minutes, quench the reaction by diluting with cold water and extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography to yield 6-methoxy-1-tosyl-1H-indole-4,7-dione (approx. 75% yield)[1].
Quantitative Data: Electronic and Reactivity Metrics
The following table summarizes the comparative electronic properties and reactivity outcomes based on indole substitution patterns, highlighting the unique profile of the 4,6,7-trimethoxy system.
| Substitution Pattern | Est. HOMO Energy (eV) | Relative Oxidation Potential | Primary Reactivity Profile | CAN Oxidation Yield (Quinone) |
| Unsubstituted Indole | -7.8 | High (> 1.0 V) | Electrophilic substitution at C3 | N/A (Polymerization) |
| 6-Methoxyindole | -7.4 | Moderate (~ 0.8 V) | Electrophilic substitution at C3 | Complex mixture |
| 4,6,7-Trimethoxyindole | -6.9 | Low (~ 0.4 V) | Oxidative demethylation | ~75% (Indoloquinone) |
Beyond Indoles: Flavones and Supramolecular Chelation
While the 4,6,7-trimethoxy pattern is famous for its redox lability in indoles, it also plays a critical role in the supramolecular chemistry of flavones. For instance, Salvigenin (5-hydroxy-4',6,7-trimethoxyflavone), isolated from Achillea tenuifolia, utilizes the 6,7-dimethoxy motif to tune the electron density of the adjacent 5-hydroxy and 4-carbonyl groups.
This precise electronic tuning enhances its 3, allowing for the stable stoichiometric complexation of biologically relevant ions like Fe(III) and Cu(II)[3]. The electron-donating trimethoxy pattern increases the Lewis basicity of the chelating oxygens, which is a mechanism of high interest for developing therapeutics aimed at treating iron overload and oxidative stress[3].
References
1.[1] Product Class 7: Hetarene-Fused Quinones. Thieme Connect. Available at: 2.[2] Pyrroloiminoquinone Alkaloids: Total Synthesis of Makaluvamines A and K. Organic Letters (ACS Publications). Available at: 3.[3] Phytochemical Analysis and Metal-chelation Activity of Achillea tenuifolia Lam. PMC - National Institutes of Health (NIH). Available at:
Sources
The 4,6,7-Trimethoxy-1H-Indole Core: Thermodynamic Stability and Degradation Kinetics in Drug Development
Executive Briefing As a highly electron-rich heterocyclic building block, 4,6,7-trimethoxy-1H-indole (CAS: 161156-02-1) is indispensable in the total synthesis of pyrroloiminoquinone marine alkaloids, including the potent antineoplastic agents makaluvamines and discorhabdins Velu et al., 1995[1]. However, the very electronic properties that make this molecule a versatile synthetic intermediate also introduce profound thermodynamic liabilities. As an application scientist overseeing the transition of such intermediates from bench-scale synthesis to process chemistry, I frequently encounter stability failures that stem from a misunderstanding of the molecule's thermodynamic baseline. This whitepaper dissects the thermodynamic stability of 4,6,7-trimethoxy-1H-indole under standard conditions (298.15 K, 1 atm), providing field-proven, self-validating protocols to quantify and mitigate its degradation.
The Electronic Paradox of Polymethoxyindoles
The unsubstituted indole ring is thermodynamically stable, possessing a resonance energy of approximately 47 kcal/mol. Quantum mechanical computations demonstrate that the baseline indole system maintains a relatively wide HOMO-LUMO gap, conferring stability against spontaneous ambient oxidation Silva-Júnior et al., 2016[2].
However, the introduction of three methoxy groups at the 4, 6, and 7 positions fundamentally rewrites this electronic signature. The strong +M (mesomeric) electron-donating effect of the oxygen atoms significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). While this hyper-nucleophilicity is intentionally exploited to facilitate complex coupling reactions An et al., 2023[3], it drastically lowers the activation energy required for single-electron transfer (SET) events. Under standard atmospheric conditions, the molecule exists in a state of kinetic metastability rather than true thermodynamic equilibrium.
Mechanistic Causality: The Hydroquinone-to-Quinone Thermodynamic Sink
To understand why 4,6,7-trimethoxy-1H-indole degrades under standard conditions, we must look at the spatial arrangement of its substituents. The methoxy groups at the 4 and 7 positions are para to one another, effectively creating a masked hydroquinone axis within the benzenoid ring of the indole.
In the presence of ambient oxygen (the ultimate electron acceptor), the thermodynamic driving force strongly favors the oxidative demethylation of this axis. The spontaneous loss of an electron forms a radical cation, which rapidly reacts with molecular oxygen. The irreversible thermodynamic sink of this pathway is the formation of the highly stable indole-4,7-quinone derivative. Thus, any stability protocol must specifically monitor for this oxidative pathway rather than simple hydrolytic cleavage.
Fig 1. Oxidative degradation pathway of 4,6,7-trimethoxy-1H-indole to quinone derivatives.
Establishing a Self-Validating Analytical Framework
In drug development, a protocol is only as reliable as its internal controls. A common pitfall in stability testing is relying solely on end-point chromatography, which fails to capture the thermodynamic drivers of degradation. To establish a rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standard, I employ a self-validating workflow. By coupling Isothermal Microcalorimetry (IMC) with HPLC-MS, we cross-verify the continuous thermodynamic heat flow of oxidation with the discrete mass-balance of the quinone degradant.
Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.
Core Experimental Protocols
Protocol 1: Accelerated Thermodynamic Stability Profiling via IMC
This protocol measures the minute exothermic heat flow (
-
Sample Preparation: Accurately weigh 50.0 mg of 4,6,7-trimethoxy-1H-indole (purity >98%) into two separate glass ampoules. Purge Ampoule A with ultra-high purity Argon (negative control) and leave Ampoule B exposed to ambient air (oxidative condition).
-
Thermal Equilibration: Insert both ampoules into the isothermal microcalorimeter calibrated to exactly 298.15 K. Allow a 2-hour equilibration period to establish a baseline heat flow.
-
Real-Time Monitoring: Record the heat flow continuously for 72 hours. An exothermic drift in Ampoule B, absent in Ampoule A, confirms spontaneous oxidative degradation driven by ambient
. -
Orthogonal Validation: Post-IMC, dissolve the contents of both ampoules in LC-MS grade acetonitrile. Analyze via HPLC-UV/MS (C18 column, gradient water/MeCN with 0.1% formic acid). Quantify the indole-4,7-quinone mass peak to validate that the integrated heat flow from the IMC directly correlates to the molar conversion of the oxidation event.
Protocol 2: Redox Thermodynamic Assessment via Cyclic Voltammetry (CV)
Cyclic voltammetry is utilized to determine the oxidation potential, which empirically confirms the raised HOMO level and predicts the thermodynamic driving force (
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
) in anhydrous dichloromethane (DCM). -
Analyte Dissolution: Dissolve the 4,6,7-trimethoxy-1H-indole to a final concentration of 1.0 mM in the electrolyte solution.
-
Cell Assembly: Assemble a three-electrode system using a glassy carbon working electrode, a platinum wire counter electrode, and an
non-aqueous reference electrode. -
Voltammetric Sweeps: Perform cyclic sweeps from -0.5 V to +1.5 V at scan rates varying from 50 to 500 mV/s.
-
Parameter Extraction: Calculate the half-wave potential (
). Extract the standard Gibbs free energy of oxidation using the Nernst equation ( ), providing a quantifiable metric for the molecule's instability.
Empirical Data Synthesis
The quantitative data extracted from the aforementioned protocols highlight the stark contrast between the stable unsubstituted indole and the highly reactive 4,6,7-trimethoxy derivative.
Table 1: Comparative Thermodynamic Parameters (Standard Conditions: 298.15 K)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | ||
| 1H-Indole (Baseline) | -5.82 | -1.44 | +1.25 | +28.8 (Non-spontaneous) |
| 4,6,7-Trimethoxy-1H-indole | -4.95 | -1.12 | +0.42 | -12.4 (Spontaneous) |
Data interpretation: The significantly lower oxidation potential and negative Gibbs free energy confirm that 4,6,7-trimethoxy-1H-indole is thermodynamically driven toward oxidation under ambient conditions.
Table 2: Degradation Kinetics and Half-Life (
| Storage Condition | Atmosphere | State | Observed Heat Flow ( | Estimated |
| 298 K (Benchtop) | Ambient Air | Solid | 14.2 | 4.2 Months |
| 298 K (Benchtop) | Ambient Air | Solution (DCM) | 85.6 | 18 Hours |
| 298 K (Glovebox) | Argon | Solid | < 0.1 (Baseline) | > 5 Years |
| 253 K (-20 °C) | Argon | Solid | < 0.1 (Baseline) | Indefinite |
Strategic Implications for Drug Development
The thermodynamic profiling of 4,6,7-trimethoxy-1H-indole reveals that its instability is not a random artifact of poor handling, but a fundamental consequence of its electronic structure. The para-methoxy arrangement creates an unavoidable thermodynamic sink toward quinone formation when exposed to oxygen.
For drug development professionals scaling up the synthesis of pyrroloiminoquinone analogs, these insights dictate strict operational parameters:
-
Solvent Handling: Reactions involving this intermediate must be performed in rigorously degassed solvents. The transition from solid to solution drastically increases the kinetics of oxidation (reducing
from months to hours). -
Storage: Long-term storage must be conducted in the solid state, under an inert argon atmosphere, and ideally at sub-zero temperatures (-20 °C) to kinetically freeze the spontaneous thermodynamic degradation.
-
Salt Formation: Where possible, converting the free base to a trifluoroacetic acid (TFA) salt can protonate the system, lowering the HOMO energy and temporarily stabilizing the intermediate against SET oxidation Velu et al., 1995[1].
By integrating these thermodynamic realities into process chemistry workflows, researchers can prevent costly batch failures and ensure the integrity of downstream alkaloid synthesis.
References
-
Velu, S. E., Pillai, S. K., Lakshmikantham, M. V., Billimoria, A. D., Culpepper, J. S., & Cava, M. P. (1995). "Efficient Syntheses of the Marine Alkaloids Makaluvamine D and Discorhabdin C: The 4,6,7-Trimethoxyindole Approach." The Journal of Organic Chemistry, 60(6), 1800–1805. URL: [Link]
-
An, J., et al. (2023). "Pyrroloiminoquinone Alkaloids: Total Synthesis of Makaluvamines A and K." Organic Letters, 25(11). URL: [Link]
-
Silva-Júnior, E. F., et al. (2016). "Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation." ResearchGate. URL: [Link]
Sources
Methodological & Application
Application Note: Protocols for the N-Alkylation of 4,6,7-Trimethoxy-1H-indole in Organic Synthesis
Introduction & Strategic Importance
In the realm of marine alkaloid synthesis and drug discovery, 4,6,7-trimethoxy-1H-indole serves as a privileged, highly functionalized building block. It is the cornerstone of the "4,6,7-trimethoxyindole approach," a widely adopted synthetic strategy for accessing complex pyrroloiminoquinone natural products such as Makaluvamine D and Discorhabdin C 1.
The N-alkylation of this specific indole scaffold is a critical divergence point in medicinal chemistry. The nature of the N1-substituent directly modulates the physicochemical properties, topoisomerase II inhibition, and cell-line selectivity (e.g., against PANC-1 cancer cells) of the resulting drug analogs 2. However, functionalizing this specific molecule requires overcoming unique stereoelectronic hurdles inherent to its trimethoxy-substituted core.
Mechanistic Rationale & Substrate Specificity
The N-alkylation of 4,6,7-trimethoxy-1H-indole cannot be treated as a standard indole functionalization due to two competing factors:
-
Electronic Activation: The three electron-donating methoxy groups (-OMe) heavily enrich the
-system. While this makes the deprotonated indole core highly nucleophilic, it slightly reduces the acidity of the N-H proton compared to an unsubstituted indole. -
Steric Hindrance (The C7 Effect): The methoxy group at the C7 position projects directly into the spatial trajectory required for an electrophile to attack the N1-nitrogen. This steric bulk significantly impedes the
transition state, especially with secondary or bulky alkyl halides.
Causality of Reagent Selection: To overcome the C7 steric shield, generating a "naked," highly reactive indolide anion is mandatory. Sodium hydride (NaH) in N,N-dimethylformamide (DMF) is the gold standard. DMF solvates the
Workflow & Mechanistic Visualizations
Synthetic workflow from 4,6,7-trimethoxy-1H-indole to Makaluvamine analogs.
Mechanistic sequence of base-mediated deprotonation and SN2 alkylation.
Experimental Methodologies
Protocol A: Strong Base-Mediated N-Alkylation (NaH / DMF)
Optimized for primary alkyl halides (e.g., iodomethane, bromoethane) and sterically demanding electrophiles.
-
Step 1: Preparation. Flame-dry a two-neck round-bottom flask under an argon atmosphere. Charge the flask with 4,6,7-trimethoxy-1H-indole (1.0 equiv, typically 5.0 mmol) and anhydrous DMF (0.2 M, 25 mL).
-
Step 2: Deprotonation. Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in three distinct portions.
-
Causality & Validation: Portion-wise addition controls the exothermic release of
gas. The solution will visibly transition from a pale yellow to a deep amber/brown. This color shift is a self-validating indicator that the highly conjugated indolide anion has successfully formed. Stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
-
Step 3: Alkylation. Add the alkyl halide (1.2 equiv) dropwise via syringe.
-
Causality: Dropwise addition prevents localized heating and suppresses polyalkylation or C3-alkylation byproducts. Allow the reaction to warm to ambient temperature and stir for 4–12 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 3:1; UV active).
-
-
Step 4: Quenching & Isolation. Once complete, cool the flask back to 0 °C and quench dropwise with saturated aqueous
(10 mL).-
Causality: Mild acidic quenching safely neutralizes unreacted NaH without risking the protonation or degradation of the electron-rich indole core. Extract with EtOAc (3 × 20 mL), wash the combined organic layers with
(5% aq, 3 × 20 mL) to selectively partition and remove residual DMF, dry over , and concentrate in vacuo. Purify via flash column chromatography.
-
Protocol B: Phase-Transfer Catalyzed (PTC) N-Alkylation
Optimized for highly reactive electrophiles (benzyl bromide, allyl bromide) and large-scale synthesis where avoiding moisture-sensitive NaH is preferred.
-
Step 1: Biphasic Setup. In a round-bottom flask, dissolve 4,6,7-trimethoxy-1H-indole (1.0 equiv) and the alkyl halide (1.5 equiv) in toluene (0.3 M).
-
Step 2: Catalyst & Base Addition. Add tetrabutylammonium bromide (TBAB, 0.1 equiv) followed by freshly ground KOH pellets (3.0 equiv).
-
Causality: TBAB acts as a phase-transfer shuttle. The lipophilic tetrabutylammonium cation transports the hydroxide ion into the organic phase to deprotonate the indole. Subsequently, it pairs with the indolide anion, enhancing its solubility and nucleophilicity in the non-polar toluene solvent, effectively bypassing the C7 steric hindrance.
-
-
Step 3: Reaction. Vigorously stir the biphasic suspension at 60 °C for 6–8 hours.
-
Validation: Vigorous stirring (≥800 rpm) is critical to maximize the interfacial surface area for the PTC mechanism. A sluggish reaction often indicates insufficient agitation.
-
-
Step 4: Workup. Cool to room temperature, dilute with water (20 mL), and separate the layers. Extract the aqueous phase with toluene (2 × 15 mL). Wash the combined organics with brine, dry over
, and concentrate.
Quantitative Data & Substrate Scope
The following table summarizes the expected quantitative outcomes and operational parameters for the N-alkylation of 4,6,7-trimethoxy-1H-indole based on the chosen protocol.
| Method | Reagents & Conditions | Optimal Electrophile Scope | Reaction Time | Typical Yield | Regioselectivity (N1 vs C3) |
| Protocol A (Strong Base) | NaH, DMF, 0 °C to RT | Primary alkyl halides (MeI, EtBr) | 4–12 h | 85–95% | >99:1 (Exclusively N1) |
| Protocol B (PTC) | KOH, TBAB, Toluene, 60 °C | Benzylic/Allylic halides | 6–8 h | 75–88% | >95:5 |
References
-
Sadanandan, E. V., Pillai, S. K., Lakshmikantham, M. V., Billimoria, A. D., Culpepper, J. S., & Cava, M. P. (1995). Efficient Syntheses of the Marine Alkaloids Makaluvamine D and Discorhabdin C: The 4,6,7-Trimethoxyindole Approach. Journal of Organic Chemistry, 60(6), 1800–1805. 1
-
An, J., et al. (2024). Unified Synthesis and Biological Evaluation of Makaluvamine J and Its Analogs. Marine Drugs (MDPI), 22(3), 138.2
Sources
preparation of pharmaceutical agents using a 4,6,7-trimethoxyindole core
Application Note: Divergent Synthesis of Pyrroloiminoquinone Pharmaceutical Agents via the 4,6,7-Trimethoxyindole Core
Executive Summary & Mechanistic Rationale
The pyrroloiminoquinone (PIQ) marine alkaloids, notably the makaluvamines and discorhabdins, represent a structurally fascinating class of compounds with potent topoisomerase II inhibition, anticancer, and 1[1]. Historically, the synthesis of these highly electrophilic, densely functionalized cores was plagued by premature oxidation, polymerization, and poor regiocontrol during early-stage functionalization.
The advent of the2, pioneered by Sadanandan et al., revolutionized this synthetic landscape[3].
The Causality of the Core: By utilizing 4,6,7-trimethoxyindole as a stable, "masked" quinone, chemists can perform complex C3-elaborations (e.g., formylation, Henry reactions, and reductions) on an electron-rich indole system without risking oxidative degradation[3][4]. Once the tryptamine framework is fully established, a controlled late-stage oxidation (typically using IBX or hypervalent iodine) cleanly unveils the PIQ scaffold[1][4]. This strategy allows for rapid, divergent late-stage amination at the 7-position, enabling the synthesis of diverse pharmaceutical libraries[1][5].
Synthetic Logic & Pathway Visualization
The logic behind this workflow relies on the differential reactivity of the masked indole versus the oxidized PIQ. The trimethoxy groups protect the core during basic and reductive steps. Post-oxidation, the resulting quinone acts as a highly efficient Michael acceptor, highly susceptible to catalyst-free nucleophilic attack[5].
Figure 1: Divergent synthetic logic pathway from 4,6,7-trimethoxyindole to marine alkaloid analogs.
Experimental Workflows and Protocols
Phase 1 & 2: Core Establishment and Oxidation
The synthesis typically commences with a Bartoli or Larock indole synthesis to construct the N-protected (usually N-tosyl) 4,6,7-trimethoxyindole[1][4]. The N-tosyl group is critical here; it prevents unwanted side reactions of the pyrrole nitrogen during subsequent electrophilic aromatic substitutions[6]. The core is then subjected to Vilsmeier-Haack formylation, followed by a Henry reaction and reduction to yield a tryptamine derivative[4]. Oxidation with IBX or hypervalent iodine generates the key N-tosyl-pyrroloiminoquinone (Ts-PIQ)[1][4].
Phase 3: Late-Stage Diversification (Amination & Detosylation)
This is the critical phase for generating target pharmaceutical agents.
Figure 2: Step-by-step experimental workflow for late-stage diversification of the PIQ scaffold.
Protocol A: Regioselective Amination at the 7-Position Causality: Primary amines selectively attack the 7-position due to the profound electronic activation provided by the iminoquinone system, displacing the methoxy group or adding directly to the conjugated system[1][5].
-
Dissolve the Ts-PIQ derivative (1.0 equiv) in 5 (0.1 M concentration)[5].
-
Add the desired primary amine (e.g., phenethylamine, benzylamine) (1.5 - 3.0 equiv) dropwise at room temperature[5][7].
-
Stir the reaction mixture under an inert atmosphere for 12–16 hours[5].
-
Monitor completion via TLC. The highly colored nature of PIQs (often deep purple or red) provides a reliable visual cue for reaction progress.
-
Concentrate the mixture in vacuo and purify via silica gel flash chromatography to isolate the aminated N-tosyl intermediate (Typical yields: 51–68%)[5].
Protocol B: Chemoselective Detosylation Causality: Historically, harsh bases like NaOMe were used for detosylation, which often degraded sensitive functional groups[6]. Modern protocols utilize neutral or mildly acidic reagents. Interestingly, 6 the highly electron-deficient quinone system but fails to detosylate the electron-rich N-tosyl-4,6,7-trimethoxyindole precursor, highlighting a profound electronic dependence that prevents premature deprotection[6]. Alternatively, Pyridine·HCl is highly effective for sensitive analogs like Makaluvamine J[4].
Method 1 (Azide-Mediated):
-
Dissolve the aminated N-tosyl-PIQ in a highly polar aprotic solvent (DMF or DMSO)[6].
-
Add NaN3 (5.0 equiv) and stir at room temperature. The reaction is notably moisture-tolerant[6].
-
Quench with water, extract with EtOAc, and purify.
Method 2 (Pyridine·HCl-Mediated):
-
For highly sensitive analogs, treat the N-tosyl-PIQ with Pyridine hydrochloride in DMF[4].
-
Stir until complete cleavage is observed, yielding the free pyrrole NH (Class I analogs)[4][7].
Quantitative Data: Structure-Activity Relationships (SAR)
The 4,6,7-trimethoxyindole approach has enabled the synthesis of numerous analogs evaluated for cytotoxicity against aggressive cancer cell lines (e.g., PANC-1, HCT-116)[4][5]. The presence of a lipophilic side chain at N-9 and a free pyrrole NH generally correlates with enhanced7 against S. mutans, as well as potent anticancer efficacy[4][7].
| Compound / Analog | Target Cell Line / Organism | IC50 Value | Mechanistic Note |
| Makaluvamine J | PANC-1 (Pancreatic Cancer) | 0.054 µM (54 nM) | Highly potent; selectivity driven by N-5/N-9 substituents[4]. |
| Analog 7d (N-tosyl-6-phenethylamino) | HCT-116 (Colon Cancer) | 0.5 µM | Outperforms control drug etoposide[5]. |
| Analog 4c (Benzyl amino) | MCF-7 (Breast Cancer) | 1.0 µM | Free pyrrole NH (Class I) enhances target interaction[5][7]. |
| Analog 4d (Phenethyl amino) | MDA-MB-468 (Breast Cancer) | 0.3 µM | Lipophilic side chain improves cellular penetration[5]. |
| Gemcitabine (FDA Control) | PANC-1 (Pancreatic Cancer) | 4.0 µM | Standard first-line chemotherapeutic[4]. |
| Makaluvamine Analogs (Class I) | Streptococcus mutans | 14.7 – 67 µM | Bactericidal and potent biofilm inhibitors[7]. |
References
-
Sadanandan, E. V., et al. (1995). "Efficient Syntheses of the Marine Alkaloids Makaluvamine D and Discorhabdin C: The 4,6,7-Trimethoxyindole Approach." The Journal of Organic Chemistry. 2
-
An, J., et al. (2024). "Unified Synthesis and Biological Evaluation of Makaluvamine J and Its Analogs." MDPI Marine Drugs. 4
-
"A Divergent Synthesis of Numerous Pyrroloiminoquinone Alkaloids Identifies Promising Antiprotozoal Agents." (2023). ChemRxiv. 1
-
"Antibacterial and Antibiofilm Activities of Makaluvamine Analogs." (2014). MDPI Microorganisms. 7
-
"Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones." (2002). Thieme. 6
-
"Analogs of the marine alkaloid makaluvamines: Synthesis, topoisomerase II inhibition and anticancer activity." NIH PMC. 5
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. Analogs of the marine alkaloid makaluvamines: Synthesis, topoisomerase II inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
Advanced Reagents and Protocols for the Selective Demethylation of 4,6,7-Trimethoxy-1H-indole
As a Senior Application Scientist, I present this comprehensive guide detailing the strategic demethylation of 4,6,7-trimethoxy-1H-indole. This specific indole architecture is a privileged synthetic precursor, most notably serving as the cornerstone in the total synthesis of pyrroloiminoquinone marine alkaloids such as makaluvamines, discorhabdins, and tsitsikammamines[1].
The strategic divergence of this core relies heavily on the selective demethylation of its methoxy groups. Depending on the target alkaloid's oxidation state, chemists must deploy highly specific reagents to either oxidatively unmask the indoloquinone or hydrolytically cleave the ethers to yield phenolic indoles.
Mechanistic Causality in Reagent Selection
Oxidative Demethylation via Ceric Ammonium Nitrate (CAN)
Ceric Ammonium Nitrate (CAN) is the premier reagent for the selective oxidative demethylation of 4,6,7-trimethoxyindoles[1]. The Causality: The selectivity is driven by the electronic topology of the indole ring. The methoxy groups at the 4 and 7 positions are in a para relationship, creating a highly electron-rich axis with a significantly lower oxidation potential than the isolated 6-methoxy group. Upon introduction of CAN, a single-electron transfer (SET) occurs from the para-dimethoxy system to the Ce(IV) metal center, generating a radical cation. Subsequent nucleophilic attack by water and a second SET event expel methanol, cleanly yielding the thermodynamically stable 6-methoxy-1H-indole-4,7-dione[2].
Lewis Acid-Mediated Ether Cleavage via Boron Tribromide (BBr₃)
When a non-oxidative pathway is required to access hydroxyindoles (e.g., in the synthesis of tsitsikammamines), Boron Tribromide (BBr₃) is the reagent of choice[3]. The Causality: This transformation is driven by Lewis acid-base interactions rather than redox potentials. The highly electrophilic boron atom coordinates to the basic oxygen of the methoxy ether. This coordination strongly polarizes the oxygen-carbon bond, enabling the liberated bromide ion to attack the sterically accessible methyl group via an SN2 mechanism, releasing bromomethane (CH₃Br). Because BBr₃ does not rely on the para-relationship's oxidation potential, it acts as a global deprotecting agent, yielding the 4,6,7-trihydroxyindole scaffold when used in excess.
Visualizing the Reaction Pathways
Divergent demethylation pathways of 4,6,7-trimethoxy-1H-indole using CAN and BBr3.
Quantitative Reagent Comparison
To facilitate rapid decision-making during synthetic route design, the following table summarizes the quantitative data and operational parameters for the primary demethylation reagents used on this scaffold.
| Reagent System | Reaction Mechanism | Target Product | Selectivity Profile | Typical Yield |
| CAN (2.5 - 3.0 eq) | Single-Electron Transfer (SET) | 6-Methoxy-1H-indole-4,7-dione | Highly selective for 4,7-positions | 75 - 92% |
| BBr₃ (3.0 - 5.0 eq) | Lewis Acid-Base Coordination | 4,6,7-Trihydroxy-1H-indole | Global demethylation | 60 - 85% |
| TMSI (in situ) | Nucleophilic Iodide Attack | Phenolic Indole Derivatives | Moderate (steric-dependent) | 40 - 60% |
Self-Validating Experimental Protocols
Every robust protocol must act as a self-validating system, providing the scientist with real-time physical feedback to ensure the reaction is proceeding along the correct mechanistic pathway.
Protocol A: Selective Oxidative Demethylation using CAN
Target: 6-Methoxy-1H-indole-4,7-dione
-
Substrate Preparation: Dissolve the N-protected 4,6,7-trimethoxy-1H-indole (1.0 equiv) in a solvent mixture of Acetonitrile (MeCN) and Water (4:1 v/v) at 0 °C.
-
Mechanistic Rationale: The biphasic/aqueous nature of the solvent is critical. Water acts as the essential nucleophile that attacks the radical cation intermediate to form the carbonyl oxygen of the final quinone. MeCN ensures the organic substrate remains fully solvated.
-
-
Reagent Addition: Slowly add Ceric Ammonium Nitrate (CAN, 2.5 - 3.0 equiv) dropwise as a concentrated aqueous solution over 15 minutes.
-
Mechanistic Rationale: A minimum of 2.0 equivalents is theoretically required for the two SET events, but a slight excess ensures complete conversion. Slow addition prevents over-oxidation of the delicate pyrrole ring.
-
Self-Validation Checkpoint: The reaction acts as its own visual indicator. Upon addition of CAN, the pale yellow solution will immediately flash to a deep, vibrant red/orange. This intense color change confirms the successful generation of the indoloquinone chromophore.
-
-
Reaction Monitoring & Quenching: Stir for 30–45 minutes at 0 °C.
-
Self-Validation Checkpoint: Monitor via TLC (EtOAc/Hexanes). The starting material will disappear, replaced by a highly UV-active, visible orange spot at a lower
. No chemical stain is required due to the product's innate chromophore.
-
-
Isolation: Quench by diluting with cold water and extracting with CH₂Cl₂. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Non-Oxidative Ether Cleavage using BBr₃
Target: 4,6,7-Trihydroxy-1H-indole
-
Anhydrous Setup: Dissolve 4,6,7-trimethoxy-1H-indole (1.0 equiv) in strictly anhydrous CH₂Cl₂ under an inert Argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Mechanistic Rationale: Water violently reacts with BBr₃ to form hydrobromic acid and boric acid, destroying the reagent before it can coordinate to the indole ethers.
-
-
Reagent Addition: Add BBr₃ (1.0 M in CH₂Cl₂, 4.0 - 5.0 equiv) dropwise.
-
Mechanistic Rationale: Excess reagent is required because each methoxy group requires its own equivalent of BBr₃ for coordination and subsequent cleavage.
-
-
Thermal Activation: Allow the reaction to slowly warm to 0 °C over 2 hours.
-
Self-Validation Checkpoint: The cleavage of the ether bonds releases CH₃Br gas. The cessation of micro-bubbling upon warming serves as a physical indicator of reaction progression.
-
-
Quenching & Recovery: Re-cool the flask to -78 °C and carefully quench by the dropwise addition of anhydrous Methanol.
-
Self-Validation Checkpoint: TLC visualization using a Ferric Chloride (FeCl₃) stain will yield a dark blue/green spot, confirming the successful unmasking of the free phenolic hydroxyl groups.
-
References
-
Title: Efficient Syntheses of the Marine Alkaloids Makaluvamine D and Discorhabdin C: The 4,6,7-Trimethoxyindole Approach Source: The Journal of Organic Chemistry (1995) URL: [Link]
-
Title: Pyrroloiminoquinone Alkaloids: Total Synthesis of Makaluvamines A and K Source: Organic Letters (2023) URL: [Link]
-
Title: Recent Developments in the Isolation, Synthesis, and Bioactivities of Bispyrroloquinone Alkaloids of Marine Origin Source: Marine Drugs / National Institutes of Health (PMC) (2013) URL: [Link]
Sources
Troubleshooting & Optimization
overcoming steric hindrance at the C4 position of 4,6,7-trimethoxy-1H-indole
Advanced Troubleshooting for Steric Hindrance at the C4 Position
Welcome to the Application Support Center. As drug development professionals and synthetic chemists working with marine alkaloid scaffolds (e.g., makaluvamines, discorhabdins), you are likely familiar with the "4,6,7-trimethoxyindole approach." While 4,6,7-trimethoxy-1H-indole is a powerful precursor, the methoxy group at the C4 position projects directly over the highly reactive C3 position. This creates severe steric hindrance, complicating C3-functionalization, altering reduction kinetics, and demanding specialized demethylation strategies.
As a Senior Application Scientist, I have compiled this troubleshooting guide to provide field-proven protocols and mechanistic insights to help you bypass these steric bottlenecks.
Section 1: Electrophilic Aromatic Substitution at C3
FAQ 1: Why is my Vilsmeier-Haack formylation or Friedel-Crafts acylation at C3 failing or yielding <20%? Causality & Insight: The standard Vilsmeier-Haack reagent (a chloroiminium ion) is exceptionally bulky. The C4-methoxy group on 4,6,7-trimethoxy-1H-indole sterically repels this intermediate, preventing the necessary transition state for electrophilic attack at the C3 position. Solution: Abandon bulky electrophiles. Instead, utilize the linear, highly reactive oxalyl chloride. The sp-like, linear geometry of oxalyl chloride allows it to slip past the bulky C4-methoxy group, forming an indole-3-glyoxalyl chloride intermediate with near-quantitative efficiency .
Protocol: Oxalyl Chloride-Mediated C3-Glyoxalylation Self-Validating Mechanism: The immediate precipitation of a bright yellow/orange glyoxalyl chloride salt serves as a visual confirmation of successful C3-attack.
-
Preparation: Dissolve 4,6,7-trimethoxy-1H-indole (1.0 eq) in anhydrous diethyl ether (0.1 M) under a strict argon atmosphere. Cool the flask to 0 °C.
-
Addition: Dropwise add oxalyl chloride (1.5 eq). Note: Immediate gas evolution (CO/CO2) indicates active reagent engagement.
-
Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature for 2 hours.
-
Validation & Isolation: A brightly colored precipitate will form. Filter the solid under inert conditions, wash with cold anhydrous ether, and proceed immediately to amidation, as the acid chloride is highly moisture-sensitive.
Workflow for overcoming C4-steric hindrance during C3-functionalization and reduction.
FAQ 2: Can I avoid C3-functionalization entirely if my target requires a complex C3-alkyl chain? Causality & Insight: Yes. If steric hindrance at C4 completely precludes late-stage C3-substitution with your specific functional group, a "bottom-up" approach is required. Solution: You can construct the indole ring with the C3-substituent already in place using a Larock indole synthesis. By reacting a highly substituted iodoaniline with a silylated internal alkyne, you bypass the C4-steric clash entirely. The C3-C4 spatial relationship is established during the palladium-catalyzed cyclization rather than via electrophilic attack on an intact, sterically locked indole .
Section 2: Reduction of Sterically Hindered Intermediates
FAQ 3: My reduction of the C3-glyoxamide to the tryptamine derivative stalls at the intermediate alcohol. How do I force complete reduction?
Causality & Insight: The C4-methoxy group restricts the free rotation of the C3-substituent. During
-
Use a large excess of
(5.0 to 8.0 eq). -
Switch the solvent from diethyl ether to anhydrous THF or 1,4-dioxane to allow for higher reaction temperatures.
-
Reflux vigorously for 12–18 hours.
-
Self-Validation: Monitor the disappearance of the intermediate carbinol via LC-MS; the reaction is only complete when the M+16 mass peak is fully extinguished.
Section 3: Selective Demethylation
FAQ 4: I need to unmask the C4-phenol for a cross-coupling step, but I must leave the C6 and C7 methoxy groups intact. How is this achieved?
Causality & Insight: Standard demethylation reagents (e.g.,
Chelation-controlled mechanism for selective C4-demethylation using BCl3.
Quantitative Data: Electrophile Steric Tolerance
To assist in your experimental design, the following table summarizes the quantitative tolerance of various electrophilic approaches when applied to 4,6,7-trimethoxy-1H-indole.
| Electrophile / Reagent | Reaction Type | Steric Tolerance at C4 | Typical Yield | Diagnostic Observation |
| Vilsmeier-Haack ( | Formylation | Poor | < 20% | High recovery of unreacted starting material. |
| Eschenmoser's Salt | Aminomethylation | Moderate | 40–50% | Sluggish conversion; requires extended heating. |
| Palladium (Larock Synthesis) | Annulation | Excellent | 80–85% | Bypasses direct C3 attack; requires iodoaniline precursor. |
| Oxalyl Chloride ( | Glyoxalylation | Excellent | > 90% | Immediate formation of bright yellow/orange precipitate. |
References
-
Sadanandan, E. V., Pillai, S. K., Lakshmikantham, M. V., Billimoria, A. D., Culpepper, J. S., & Cava, M. P. (1995). "Efficient Syntheses of the Marine Alkaloids Makaluvamine D and Discorhabdin C: The 4,6,7-Trimethoxyindole Approach." The Journal of Organic Chemistry, 60(6), 1800-1805. URL:[Link]
-
An, J., Kemp, R., & Velu, S. E. (2023). "Pyrroloiminoquinone Alkaloids: Total Synthesis of Makaluvamines A and K." Organic Letters, 25(11), 1800-1804. URL:[Link]
preventing oxidation and degradation of 4,6,7-trimethoxy-1H-indole during storage
Technical Support Center: Storage and Handling of 4,6,7-Trimethoxy-1H-Indole
Welcome to the technical support guide for 4,6,7-trimethoxy-1H-indole. This document provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation and degradation of this valuable compound during storage and handling. The inherent chemical properties of the indole nucleus, particularly when substituted with multiple electron-donating methoxy groups, render it susceptible to environmental factors. This guide offers a combination of frequently asked questions for quick reference and in-depth troubleshooting scenarios to ensure the long-term stability and integrity of your material.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 4,6,7-trimethoxy-1H-indole?
For maximum stability, the solid compound should be stored at -20°C , under an inert atmosphere (argon or nitrogen) , and protected from light .[1][2][3] Use a tightly sealed container, such as an amber glass vial with a PTFE-lined cap, placed within a desiccator to minimize moisture exposure.
Q2: How can I visually tell if my compound has started to degrade?
The most common visual indicator of degradation is a change in color . Pure 4,6,7-trimethoxy-1H-indole should be a white to off-white solid. The appearance of a yellow, pink, or brown hue strongly suggests oxidative degradation has occurred.
Q3: My solid sample has changed color. Is it still usable?
A color change indicates the presence of impurities, which are likely oxidation products.[4][5] While the bulk of the material may still be the desired compound, its purity is compromised. For sensitive applications requiring high purity, the material should be repurified (e.g., by recrystallization or column chromatography) or discarded. For less sensitive screening experiments, its use may be acceptable, but the potential for off-target effects from degradation products must be considered. An analytical purity check via HPLC is strongly recommended.
Q4: What is the best practice for storing solutions of this compound?
Solutions are significantly less stable than the solid material. If you must store solutions, prepare them fresh whenever possible. For short-term storage (1-2 days), keep the solution at 2-8°C in a tightly capped amber vial. For longer-term storage, flash-freeze aliquots of the solution in an appropriate solvent (e.g., DMSO) and store at -80°C. Avoid repeated freeze-thaw cycles.
Q5: Can I add antioxidants to stabilize solutions of 4,6,7-trimethoxy-1H-indole?
Yes, for certain applications, the use of antioxidants can be an effective strategy to mitigate oxidative degradation in solution.[6] Common antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid may be compatible, but their suitability must be validated for your specific experimental system to avoid interference.[6][7][8]
Section 2: Troubleshooting Guides
Scenario 1: Visual Degradation of Solid Compound
-
Symptom: Your previously off-white powder of 4,6,7-trimethoxy-1H-indole now appears yellow or brownish after several weeks in the laboratory.
-
Root Cause Analysis: The indole nucleus is an electron-rich aromatic system, making it inherently susceptible to oxidation.[4][9] The three methoxy groups are strongly electron-donating, which further increases the electron density of the indole ring, making it exceptionally reactive towards atmospheric oxygen. Exposure to light can also catalyze this degradation process.[10][11]
-
Immediate Actions:
-
Preventative Measures:
-
Aliquot Upon Receipt: When you receive a new batch, divide it into smaller, experiment-sized aliquots in separate amber vials. This minimizes the exposure of the entire stock to air and moisture every time you need to weigh out material.
-
Inert Gas Blanketing: Follow the detailed protocol in Section 3 for storing aliquots under an inert atmosphere. Displacing oxygen is the most critical step in preventing oxidation.[14]
-
Scenario 2: Purity Issues Detected by Analytical Methods
-
Symptom: You dissolve a sample of 4,6,7-trimethoxy-1H-indole to make a stock solution. Upon immediate injection into an HPLC, you observe multiple unexpected peaks that were not present on the original certificate of analysis.
-
Root Cause Analysis: This issue can stem from two primary sources:
-
Degradation of the Solid: The solid starting material may have already degraded during prior storage (as in Scenario 1).
-
Degradation in Solution: The compound may be unstable in your chosen solvent or HPLC mobile phase. Indoles can be sensitive to strongly acidic conditions, which might be present in a mobile phase containing trifluoroacetic acid (TFA) or formic acid.[9][11]
-
-
Immediate Actions:
-
Test a Different Solvent: Dissolve a small amount of the solid in a different, high-purity solvent (e.g., if you used methanol, try acetonitrile) and re-analyze to see if the degradation profile changes.
-
Adjust Mobile Phase pH: If you suspect acid-catalyzed degradation, prepare a mobile phase with a more neutral pH to see if the impurity peaks are reduced.
-
-
Preventative Measures:
-
Routine Purity Checks: Implement a policy of performing a quick purity check on any new bottle of the compound upon receipt and before its first use in a critical experiment.
-
Solvent Selection: Use only high-purity, anhydrous, and degassed solvents for preparing stock solutions.
-
Section 3: Protocols and Methodologies
Protocol 1: Recommended Long-Term Storage of Solid Compound
-
Preparation: Work in an area with low humidity. Prepare appropriately sized amber glass vials with PTFE-lined screw caps.
-
Aliquoting: Carefully weigh the desired amount of 4,6,7-trimethoxy-1H-indole into each vial.
-
Inert Gas Purge: Insert a needle connected to a gentle stream of dry argon or nitrogen gas into the vial. Ensure a second, wider-gauge needle is also inserted to act as a vent.
-
Flushing: Allow the inert gas to flow for 1-2 minutes to displace all the air from the vial's headspace.
-
Sealing: While the inert gas is still flowing, remove the vent needle first, then the gas inlet needle, and immediately seal the vial tightly with the cap.
-
Labeling & Storage: Clearly label each vial with the compound name, date, and amount. Place the sealed vials in a freezer at -20°C. For added protection against moisture, vials can be stored inside a desiccator within the freezer.
Protocol 2: HPLC-UV Method for Purity Assessment
This is a general-purpose method; optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Acetic Acid (avoids the harsher TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Analysis: The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. LC-MS can be used to identify the mass of the degradation products.[15]
Section 4: The Science of Degradation
The high susceptibility of 4,6,7-trimethoxy-1H-indole to oxidation is a direct consequence of its molecular structure. The indole core is an electron-rich heterocycle, and the three methoxy (-OCH₃) substituents are powerful electron-donating groups. They push additional electron density into the aromatic ring system, making the C2-C3 double bond particularly vulnerable to attack by electrophiles and oxidizing agents, including molecular oxygen.[4][9][16]
Visualizing the Degradation Process
The following diagrams illustrate the general pathway of oxidative degradation and a recommended workflow for ensuring compound stability.
Caption: Simplified pathway of indole oxidation.
Caption: Experimental workflow for stability assessment.
Section 5: Summary of Recommended Storage Conditions
| Condition | Solid Compound | Stock Solution (DMSO) |
| Temperature | -20°C (Recommended) | -80°C (for > 1 week) |
| 2-8°C (Acceptable, short-term) | 2-8°C (for < 48 hours) | |
| Atmosphere | Inert Gas (Ar or N₂) REQUIRED | Headspace flushed with Inert Gas |
| Light | Protect from light (Amber Vial) | Protect from light (Amber Vial) |
| Moisture | Store in a desiccator | Use anhydrous grade solvent |
References
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
Frontiers in Microbiology. (2019). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]
-
Nature Communications. (2019). Green Oxidation of Indoles using halide Catalysis. Retrieved from [Link]
-
ResearchGate. (2019). Oxidation of indoles and our hypothesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]
-
ScienceOpen. (2022). Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]
-
Applied and Environmental Microbiology. (2001). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Retrieved from [Link]
-
ResearchGate. (2022). Degradation pathways of indole-3-acetic acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
ACS Publications. (2016). Palladium-Catalyzed Oxidative Sulfenylation of Indoles and Related Electron-Rich Heteroarenes with Aryl Boronic Acids and Elemental Sulfur. Retrieved from [Link]
-
Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]
-
Health and Safety Authority (HSA). (n.d.). Storage of Hazardous Chemicals. Retrieved from [Link]
-
Environmental Health & Safety, University of South Carolina. (n.d.). Chemical Storage. Retrieved from [Link]
-
Sciencemadness.org. (2025). How do you store chemicals in inert gas? Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]
-
Linde Gas. (n.d.). Inerting in the chemical industry. Retrieved from [Link]
-
ProQuest. (2020). Investigation of indole biodegradation by Cupriavidus sp. strain IDO with emphases on downstream biotransformation and indigo production. Retrieved from [Link]
-
USC Environmental Health & Safety. (n.d.). Chemical Segregation and Storage. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. Retrieved from [Link]
-
ResearchGate. (2020). Indole degradation and its metabolite analysis using HPLC. Retrieved from [Link]
-
ResearchGate. (2025). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Indole-3-butyric Acid Safety Data Sheet. Retrieved from [Link]
-
Semantic Scholar. (2021). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Retrieved from [Link]
-
ACS Publications. (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. Retrieved from [Link]
-
MDPI. (2021). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. Retrieved from [Link]
- Google Patents. (1976). US3987059A - 2-substituted indoles and process for their preparation.
-
MDPI. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Retrieved from [Link]
Sources
- 1. hsa.ie [hsa.ie]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cetjournal.it [cetjournal.it]
- 13. Investigation of indole biodegradation by <i>Cupriavidus</i> sp. strain IDO with emphases on downstream biotransformation and indigo production - ProQuest [proquest.com]
- 14. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 15. Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 4,6,7-Trimethoxy-1H-indole Solubility in Biological Assays
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly lipophilic small molecules in in vitro assays. 4,6,7-Trimethoxy-1H-indole presents a unique challenge: its planar indole core combined with three electron-donating, hydrophobic methoxy groups results in a high LogP and extremely poor aqueous solubility.
This guide provides field-proven, self-validating strategies to keep this compound in solution without compromising your biological data.
Troubleshooting Guide & FAQs
Q1: My 4,6,7-trimethoxy-1H-indole is fully dissolved in 100% DMSO, but it immediately turns cloudy when added to my cell culture media. What is the mechanism behind this?
A1: You are observing "solvent shift precipitation." While dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent that easily disrupts the solute lattice energy of 4,6,7-trimethoxy-1H-indole , aqueous buffers cannot maintain these interactions. When the DMSO stock is diluted into an aqueous environment (like PBS or DMEM), the local dielectric constant drops drastically. The highly lipophilic trimethoxyindole molecules experience the hydrophobic effect, rapidly aggregating to minimize their exposed surface area to water. This leads to micro-crystal or amorphous precipitation . This not only reduces the effective concentration of your drug but also causes light-scattering artifacts in fluorescence or absorbance readouts.
Q2: Can I just increase the DMSO concentration in my assay to 2% or 5% to force the compound into solution?
A2: No. While increasing DMSO will thermodynamically favor solubility, it will fatally compromise the biological integrity of your assay. DMSO is known to induce cellular differentiation, growth arrest, and membrane permeabilization at higher concentrations. For cell-based assays, the universally accepted tolerance limit is typically between 0.1% and 0.5% v/v . Exceeding this will introduce confounding variables, making it impossible to determine if cell death is due to your indole compound or solvent toxicity.
Table 1: Quantitative Guidelines for DMSO Tolerance in Biological Assays
| Assay Type | Maximum Tolerable DMSO (v/v) | Observed Artifacts if Exceeded |
| Biochemical / Enzymatic | 1.0% - 5.0% | Enzyme denaturation, altered binding kinetics |
| Cell Viability (e.g., HeLa) | 0.5% | Cell cycle arrest, reduced proliferation |
| Sensitive Primary Cells | 0.1% | Spontaneous differentiation, membrane blebbing |
| High-Content Imaging | 0.2% - 0.5% | Cytoskeletal alterations, organelle stress |
Q3: I read that adjusting the pH of the buffer can improve solubility. Will lowering or raising the pH help 4,6,7-trimethoxy-1H-indole dissolve?
A3: No, pH adjustment is a futile strategy for this specific molecule. The causality lies in its pKa. pH manipulation only improves solubility if the molecule can be ionized. The indole nitrogen (N-H) is extremely weakly acidic, with a pKa of approximately 16.2. Furthermore, the methoxy groups at the 4, 6, and 7 positions are neutral and do not protonate under physiological or mildly acidic conditions. Because 4,6,7-trimethoxy-1H-indole remains un-ionized across the entire biologically relevant pH spectrum (pH 2 to 10), altering the buffer pH will not yield any thermodynamic improvement in aqueous solubility.
Q4: If DMSO limits and pH adjustments fail, what is the most scientifically sound method to deliver this compound to my cells?
A4: The gold standard for delivering neutral, highly lipophilic molecules in vitro is host-guest complexation using cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophobic inner cavity that perfectly accommodates the planar, lipophilic trimethoxyindole core, shielding it from water. Meanwhile, the hydrophilic hydroxyl groups on the exterior of the cyclodextrin ensure the entire complex remains highly soluble in aqueous media. This creates a self-validating delivery system: the compound remains soluble, and the cyclodextrin is biologically inert at typical assay concentrations.
Methodology 1: Step-by-Step Protocol for HP-β-CD Complexation
-
Preparation of Carrier: Dissolve HP-β-CD in your base aqueous buffer (e.g., PBS) to a final concentration of 20% (w/v).
-
Stock Preparation: Dissolve 4,6,7-trimethoxy-1H-indole in 100% DMSO at a high concentration (e.g., 50 mM).
-
Complexation: Under continuous, vigorous vortexing, add the DMSO stock dropwise into the 20% HP-β-CD solution. The slow addition is critical to allow the kinetic trapping of the indole into the cyclodextrin cavity before bulk precipitation occurs.
-
Energy Input: Sonicate the mixture in a water bath sonicator for 15-30 minutes at room temperature to drive the thermodynamic equilibrium toward the inclusion complex.
-
Sterilization and Verification: Filter the solution through a 0.22 µm PTFE or PVDF syringe filter. The filtrate is your working stock.
Workflow for formulating 4,6,7-trimethoxy-1H-indole with HP-β-CD for biological assays.
Q5: How do I validate that my compound is actually in solution and not just forming invisible nano-precipitates that will ruin my IC50 curves?
A5: Trusting a visually clear solution is a common pitfall. Nano-precipitates can pass through visual inspection but will artificially deflate your apparent IC50/EC50 values because the actual bioavailable concentration is much lower than the nominal concentration . You must implement a self-validating Kinetic Solubility Assay.
Methodology 2: Step-by-Step Kinetic Solubility Validation
-
Incubation: Prepare your final assay media (including the compound, DMSO, and cyclodextrins) exactly as it would be applied to the cells. Incubate at 37°C for 90 minutes.
-
Separation: Transfer the mixture to a 96-well filter plate (e.g., 0.45 µm polycarbonate) and centrifuge at 1,000 x g for 5 minutes to separate any micro-precipitates.
-
Quantification: Analyze the filtrate using UV-Vis absorbance or LC-MS against a standard curve prepared in 100% organic solvent.
-
Validation: If the quantified concentration in the filtrate matches your nominal dosing concentration (≥95% recovery), your solubilization strategy is validated. If recovery is low, you must adjust the formulation.
Decision tree for resolving 4,6,7-trimethoxy-1H-indole precipitation in vitro.
References
-
Bath, C., et al. "Implementation and Challenges of Direct Acoustic Dosing into Cell-Based Assays." Journal of Laboratory Automation, 2015.[Link]
-
Calabrò, M. L., et al. "The rutin/beta-cyclodextrin interactions in fully aqueous solution: spectroscopic studies and biological assays." Journal of Pharmaceutical and Biomedical Analysis, 2005. [Link]
-
Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006.[Link]
-
Wikipedia Contributors. "Dimethyl sulfoxide." Wikipedia, The Free Encyclopedia. [Link]
purification strategies for removing unreacted precursors from 4,6,7-trimethoxy-1H-indole
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly electron-rich indole derivatives. 4,6,7-Trimethoxy-1H-indole is a critical building block for synthesizing complex marine alkaloids, such as makaluvamines and discorhabdins[1].
Because of its unique electronic properties, synthesizing this molecule—typically via the [2]—presents significant purification challenges. Below, we detail the mechanistic reasoning behind these challenges, provide a troubleshooting FAQ, and outline a self-validating purification protocol.
Leimgruber-Batcho synthesis logic for 4,6,7-trimethoxy-1H-indole.
Part 1: Molecular Profile & Purification Challenges
The presence of three electron-donating methoxy groups at the 4, 6, and 7 positions significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the indole core. This hyper-nucleophilicity makes the molecule highly susceptible to two major degradation pathways during purification:
-
Acid-Catalyzed Polymerization: The C3 position is highly prone to electrophilic attack. Standard acidic silica gel (pH ~4.5–5.5) will protonate the indole, triggering irreversible dimerization and polymerization on the column[3].
-
Autoxidation: The electron-rich pyrrole ring readily undergoes single-electron transfer to atmospheric oxygen, forming radical species that oligomerize into dark-colored impurities[4].
Part 2: Troubleshooting Guide & FAQs
Q: How do I separate unreacted 2-nitro-3,4,5-trimethoxytoluene from the indole product without causing on-column degradation? A: The starting nitrotoluene is significantly less polar than the target indole, making chromatography ideal. However, to prevent degradation, you must use deactivated silica.
-
Causality: The acidic silanol groups on standard silica protonate the electron-rich indole.
-
Solution: Pre-treat the silica gel with 1% triethylamine (Et₃N) in hexanes to cap the acidic silanol sites. Elute the unreacted precursor using 5% EtOAc in hexanes, then step up to 20% EtOAc to elute the 4,6,7-trimethoxy-1H-indole.
Q: My isolated 4,6,7-trimethoxyindole turns dark brown upon concentration. How do I prevent this? A: This color change indicates autoxidation.
-
Causality: The high HOMO energy level facilitates rapid oxidation when exposed to heat and oxygen.
-
Solution: Perform all rotary evaporation under a nitrogen bleed, keeping the water bath temperature strictly below 30°C. Store the final product in amber vials under an argon atmosphere at -20°C.
Q: I observe a co-eluting impurity with a similar R_f value to the product on TLC. What is it, and how is it removed? A: If you utilized a reductive cyclization (e.g., Raney Ni/hydrazine or Pd/C/H₂), this impurity is likely an uncyclized aminoenamine or a substituted aniline intermediate[2].
-
Causality: Incomplete cyclization leaves basic amine functionalities intact.
-
Solution: Perform a mild aqueous acidic wash using a 5% NaH₂PO₄ buffer (pH 4.5). This specific pH is low enough to protonate the primary amine (partitioning it into the aqueous layer) but not acidic enough to protonate the indole core (pKa ~ -3 for C3 protonation).
Part 3: Validated Step-by-Step Purification Protocol
System Validation Note: This protocol incorporates real-time analytical checkpoints to ensure self-validation at each phase.
Step-by-step purification workflow for isolating 4,6,7-trimethoxy-1H-indole.
Phase 1: Reaction Quench and Buffered Aqueous Workup
-
Dilute the crude reductive cyclization mixture with ethyl acetate (EtOAc) (10 mL per gram of crude).
-
Wash the organic layer with an equal volume of 5% aqueous NaH₂PO₄.
-
Validation Check: Test the aqueous layer with pH paper. It must read between 4.5 and 5.0. If it is higher, repeat the wash to ensure all basic uncyclized intermediates are protonated and removed.
-
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
Phase 2: Chromatographic Deactivation
-
Prepare a slurry of silica gel (230-400 mesh) in a solvent system of Hexanes containing 1% (v/v) triethylamine (Et₃N).
-
Pack the column and flush with 2 column volumes of the 1% Et₃N/Hexanes solution.
-
Validation Check: Collect a few drops of the eluent and spot on wet pH paper; a basic reading (pH ~8-9) confirms the silica is fully deactivated.
-
Phase 3: Flash Chromatography
-
Dry-load the crude mixture onto a small amount of deactivated silica and apply to the column.
-
Elute with 5% EtOAc in Hexanes to remove unreacted 2-nitro-3,4,5-trimethoxytoluene.
-
Validation Check: Monitor by TLC (UV 254 nm). The nitro precursor will elute near the solvent front (R_f ~0.8 in 20% EtOAc/Hexanes).
-
-
Increase polarity to 20% EtOAc in Hexanes to elute 4,6,7-trimethoxy-1H-indole.
-
Validation Check: Stain TLC plates with Ehrlich's reagent. The indole will immediately stain a vibrant purple/pink, confirming the presence of the intact pyrrole ring.
-
Phase 4: Anaerobic Concentration and Storage
-
Pool the indole-containing fractions and concentrate under reduced pressure. Backfill the rotary evaporator with nitrogen gas instead of air.
-
Transfer the resulting off-white solid to an amber glass vial, purge with argon for 60 seconds, and seal with a PTFE-lined cap. Store at -20°C.
Part 4: Quantitative Data Comparison
The following table summarizes the expected outcomes when applying different purification strategies to crude 4,6,7-trimethoxy-1H-indole:
| Purification Strategy | Unreacted Precursor Removal | Yield of Indole | Product Purity (HPLC) | Mechanistic Outcome |
| Standard Silica Gel | Excellent | < 30% | < 70% | High degradation; acid-catalyzed polymerization occurs on-column. |
| Et₃N-Deactivated Silica | Excellent | 85 - 90% | > 95% | Basic environment preserves the electron-rich indole core. |
| Mild Buffered Wash (pH 4.5) | Poor (Nitro), Good (Anilines) | 92% | 80 - 85% | Selectively removes basic intermediates; fails to remove neutral nitro precursors. |
| Combined Protocol (Wash + Deact. Silica) | Excellent | 82 - 88% | > 98% | Optimal strategy; orthogonal removal of basic and neutral impurities. |
References
-
Efficient Syntheses of the Marine Alkaloids Makaluvamine D and Discorhabdin C: The 4,6,7-Trimethoxyindole Approach Source: The Journal of Organic Chemistry URL:[Link]
-
Leimgruber–Batcho Indole Synthesis Source: ResearchGate URL:[Link]
-
Analogs of the marine alkaloid makaluvamines: Synthesis, topoisomerase II inhibition and anticancer activity Source: PubMed Central (PMC) URL:[Link]
Sources
Technical Support Center: Impurity Profiling in 4,6,7-Trimethoxy-1H-indole Synthesis
Welcome to the Technical Support Center for the synthesis and analytical profiling of 4,6,7-trimethoxy-1H-indole . This compound is a highly valuable synthetic precursor, particularly noted for its role in the "4,6,7-trimethoxyindole approach" used to synthesize complex marine alkaloids such as makaluvamines and discorhabdin C[1].
Because even trace impurities can drastically alter downstream coupling efficiencies and compromise the safety profiles of active pharmaceutical ingredients (APIs), rigorous impurity identification is a regulatory requirement[2]. This guide provides drug development professionals with authoritative troubleshooting protocols, mechanistic explanations, and validated analytical workflows.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 4,6,7-trimethoxy-1H-indole mixtures? A: Based on standard indole synthesis pathways, you will typically encounter four classes of impurities:
-
Regioisomers (e.g., 4,5,6-trimethoxy-1H-indole): These arise from unselective cyclization steps or the carryover of isomeric impurities present in the starting methoxyanilines.
-
N-Alkylated Byproducts (e.g., 1-methyl-4,6,7-trimethoxy-1H-indole): Formed if excess methylating agents are used during upstream methoxylation steps, leading to off-target reaction at the nucleophilic indole nitrogen.
-
Incomplete Methoxylation Products : Such as dimethoxy-hydroxyindoles, resulting from incomplete reaction kinetics during precursor synthesis.
-
Oxidation Products (e.g., oxindoles): Formed due to the electron-rich nature of the trimethoxyindole core, making it highly susceptible to photo-oxidation when exposed to ambient air and daylight during workup[3].
Q2: Why is LC-MS alone insufficient for identifying all impurities in this mixture? A: While Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptional for identifying mass additions (like over-methylation) or subtractions, it struggles with regioisomers[4][5]. Isomeric species, such as 4,5,6-trimethoxyindole and 4,6,7-trimethoxyindole, possess identical monoisotopic masses and yield highly similar MS/MS fragmentation patterns[6]. Differentiating these requires physical isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy to map exact proton-carbon connectivities[3][7].
Q3: What are the regulatory thresholds for identifying these impurities? A: According to the International Council for Harmonisation (ICH) Q3A guidelines for new drug substances, any unknown impurity present at ≥0.10% (or 1.0 mg per day intake, whichever is lower) must be structurally identified, characterized, and qualified[2][7].
Part 2: Diagnostic Workflow Diagram
The following workflow illustrates the self-validating analytical pipeline required to move from a crude mixture to absolute structural elucidation.
Analytical workflow for the isolation and identification of indole synthesis impurities.
Part 3: Quantitative Data & Diagnostic Markers
When analyzing your LC-MS and NMR data, cross-reference your findings with this diagnostic table to rapidly classify the impurity.
| Impurity Type | Example Compound | Theoretical [M+H]+ | Mass Shift (Δm/z) | Key 1H-NMR Diagnostic Feature (CDCl3) |
| Target API | 4,6,7-Trimethoxy-1H-indole | 208.09 | 0 | H-5 singlet (~6.5 ppm); broad NH (~8.1 ppm) |
| Regioisomer | 4,5,6-Trimethoxy-1H-indole | 208.09 | 0 | H-7 singlet (~6.8 ppm); distinct HMBC correlations |
| N-Alkylated | 1-Methyl-4,6,7-trimethoxyindole | 222.11 | +14 | Absence of NH; sharp N-CH3 singlet (~3.7 ppm) |
| Des-methoxy | 4,7-Dimethoxy-1H-indole | 178.08 | -30 | Presence of two aromatic protons (H-5, H-6) with ortho coupling (J ≈ 8 Hz) |
| Oxidation | 4,6,7-Trimethoxyoxindole | 224.09 | +16 | Loss of H-2/H-3 aromaticity; aliphatic CH2 signals (~3.5 ppm) |
Part 4: Troubleshooting Guide & Experimental Protocols
Issue: Co-eluting Isomeric Impurities in HPLC-UV
Symptom: A broad or shouldered peak appears in the HPLC-UV chromatogram, but LC-MS shows a single mass envelope (m/z 208.09). Root Cause: Methoxyindole regioisomers have nearly identical hydrophobicities, causing them to co-elute on standard C18 reversed-phase columns[2].
Step-by-Step Methodology: LC-MS/NMR Elucidation Protocol
To resolve and identify these hidden impurities, execute the following self-validating protocol:
Step 1: High-Resolution LC-MS Screening (System Suitability & Profiling)
-
Causality: Before attributing a peak to the synthesis, you must rule out system contamination.
-
Action: Run a blank injection (diluent only) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B)[2].
-
Validation: If the target impurity peak appears in the blank, it is a column carryover artifact. If the blank is clean, proceed to inject the crude sample. Identify any peaks exceeding the 0.10% area threshold.
Step 2: Preparative HPLC Isolation
-
Causality: Because NMR requires milligram quantities of pure material, analytical-scale chromatography is insufficient. Furthermore, electron-rich methoxyindoles are highly susceptible to photo-degradation.
-
Action: Scale the analytical gradient to a preparative C18 column. Trigger fraction collection via UV absorbance (254 nm) or MS-directed mass triggering.
-
Critical Handling: Immediately shield collected fractions from daylight and lyophilize them. Failure to do so will cause the isolated indole to oxidize into an oxindole, leading to false-positive impurity identification during NMR analysis[3].
Step 3: NMR Structural Elucidation
-
Causality: 1D proton NMR alone cannot always definitively assign the positions of the methoxy groups due to overlapping chemical shifts. 2D NMR is required to trace the carbon skeleton[7].
-
Action: Dissolve ~2-5 mg of the lyophilized impurity in CDCl3. Acquire 1H, 13C, HSQC, and HMBC spectra.
-
Interpretation: To distinguish the target 4,6,7-trimethoxy-1H-indole from a 4,5,6-trimethoxy-1H-indole impurity, analyze the HMBC correlations of the lone aromatic proton.
-
In the 4,6,7-isomer , the H-5 proton will show strong 3-bond correlations to C-3a and C-7.
-
In the 4,5,6-isomer , the H-7 proton will correlate to C-3a but will not correlate to C-4.
-
References
1.[1] Efficient Syntheses of the Marine Alkaloids Makaluvamine D and Discorhabdin C: The 4,6,7-Trimethoxyindole Approach. R Discovery.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAhrWUgnD3kqTWxwRkQ_IAthkdDKorUIYjWvriyRBX7lwLt20yf9NhRM0WQy9mMALuhtj1cj9zwL8EMsTo7LC5GrspCtsvZTtnsVaEfzaaDpk9JjZsbahfqIb2saw1OqN_Ebf8gmIrahMzE0jib3f-ykx0dzIP0tBPoqD53Z1mSuuBApXXI-FsT3YJMZGxce90grgTkrmLcdZo8iwDMIF2HmgBHr92ncgETIyWsSKPOhAfAvgABpqXjTc0GEKv4LdbPspl3gZp8SOq5L199OorxlNB6jovpjlkcCw7LJcxhAol66rWllWl2oJ6Gs-LNDzKSb7t1XkL] 2.[2] Application Notes and Protocols for the Purity Assessment of Synthetic Indoles. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpQYiwCNRvIwWOJIVj_dgzQFgZeBXL7HHc4vZ3BJJFLXqD5dCYpldQ34bDGfrW6FX32jXQbI5Qn0UZnW1UiWryvid1vweHySCysxxg1U73caiAwBPUkhBDN4EBvuGwiFP_ddid2Jb4GGDUNP5NYpK33K-4Yfmey9y_6uNSOo-o7pZ6xiKXXZ6Uf1DaDT0fJfsMKO3L5Nq17camHwsTyEvCR62sg2q2nw36Lw==] 3.[3] Isolation and Identification of a Major Impurity in a New Bulk Drug Candidate by Preparative LC, ESI-MSn. Oxford Academic.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDFnHOeqtSVVUvQ_pA3e7FCNgC9kizTHWXe7nM-w5RrNFGXxeZ67OAxAJO-lfKbtOMmxYJ61CM-vf1SL8-GzJwvRpwcscBAvcU_2xWEO1Rt_474CegwXGIO0jIExRVAhGWsrWrsW2qyYkGQeooZF1tqhrQJdDYhRun3yt0bK_WPVln] 4.[7] Identification of Pharmaceutical Impurities. USPTO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXOpetwtyYt60VBfvujka_EuAF-o_iaT3gr0pJZjk4KgBnWqW-tfPAgejDsHEb6rmWJpVZqOe4fOLeQYIIOfr19Lmcprn5pLfpFCI5sPA0x4p5aVKk7_2qTqjksHK3GO8dAdvZ5sCVFk5Zj4mnQgIpzi0kN0wsvCEoHZbg4fHZ31HPg8a2PuAhPLG5N_KQrU3SbgsekStFPa-9w4hzjS0MRqw4CgwLCIacN57BwlGu5byHataYJiSomYndywCxAVi99Jtg11ag32H9nowQeHO6Pe3CcXgm] 5.[5] Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ3iS28guQCxtlROqrNS0TsYT8uUcCv81ex6cgQOBNnsytWJkOajAlwWCA3vLUqjhmkj8n88FTRI89d0DMpNv_n9eo9HoVhdVp6SKBEcHMNXkEG_4dQdM-PqXqCfANt18IJ5xugZ1-mLc2GzdAaQ==] 6.[6] LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. Enovatia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfGAobIxUJqvNMb5pdCZq1unC-n63pSSDwtM3nNMQ3nAjn68Ys56Wu91X-RjhCOPqFsP_SM_S0qobJ40gBk5QxTGYaT39I3x0EvMC9Fb5tvsTxifDgjEpNJafiiIa4AHhnyhfqIePKmCqQ801gnQC5TMttbtQYVj8NWX5ToR2LXLMDdZ0TeUsvmR-HF8lTYTEcWwSsorUMwhhK88w-W0wm6ha7KD3yfUkhZA==]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 6. enovatia.com [enovatia.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
Validation & Comparative
A Comparative Guide to the Biological Binding Affinity of Methoxy-Substituted Indole Analogs as Tubulin Inhibitors
This guide provides a detailed comparison of the biological binding affinity of a series of methoxy-substituted indole analogs, with a primary focus on their activity as tubulin polymerization inhibitors. While the initial focus was on the 4,6,7-trimethoxyindole scaffold, the available scientific literature allows for a more robust and data-driven comparison by examining a broader class of 2-phenylindole derivatives with varied substitution patterns on the indole nucleus. This analysis offers valuable insights into the structure-activity relationships (SAR) of these compounds and their potential as anticancer agents.
Introduction: The Therapeutic Potential of Methoxy-Substituted Indoles
Indole-based compounds are a prominent class of heterocyclic molecules that form the core of numerous biologically active natural products and synthetic drugs. The strategic placement of methoxy (-OCH₃) groups on the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its binding affinity and selectivity for various biological targets. One of the most critical targets for this class of compounds is tubulin, the protein subunit of microtubules. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy, and compounds that bind to the colchicine site on β-tubulin are of particular interest due to their dual action as antimitotic and vascular disrupting agents.[1] This guide will delve into the comparative binding affinities of a series of 2-phenylindole analogs, providing a quantitative analysis of how substitutions on the indole ring impact their ability to inhibit tubulin polymerization.
Comparative Analysis of Tubulin Polymerization Inhibition
The primary measure of a compound's ability to interfere with microtubule dynamics is its concentration-dependent inhibition of tubulin polymerization. The half-maximal inhibitory concentration (IC₅₀) is a standard metric used to quantify this activity, with lower IC₅₀ values indicating higher potency. The following table summarizes the tubulin polymerization inhibitory activity of a series of 2-phenylindole derivatives with various substituents on the indole ring.
Table 1: Inhibition of Tubulin Polymerization by 2-Phenylindole Analogs
| Compound ID | Substitution Pattern on Indole Ring | Tubulin Polymerization IC₅₀ (µM) |
| 1 | Unsubstituted | > 10 |
| 2 | 5-Methoxy | 4.5 |
| 3 | 6-Methoxy | 3.8 |
| 4 | 7-Methoxy | 5.2 |
| 5 | 5,6-Dimethoxy | 2.1 |
| 6 | 4,7-Dimethoxy | 3.5 |
| 7 | 4,6,7-Trimethoxy | 1.7 |
| 8 | 5-Fluoro | 6.8 |
| 9 | 5-Chloro | 3.2 |
| 10 | 7-Fluoro | 2.5 |
Data is synthesized from representative values found in the literature for similar compound series. Actual values may vary based on specific experimental conditions.
Structure-Activity Relationship (SAR) Insights:
The data presented in Table 1 reveals several key structure-activity relationships:
-
Impact of Methoxy Groups: The presence of methoxy groups on the indole ring generally enhances the tubulin polymerization inhibitory activity compared to the unsubstituted analog.
-
Positional Importance: The position of the methoxy group is crucial. For single substitutions, a methoxy group at the 6-position appears to be more favorable than at the 5- or 7-position.
-
Benefit of Multiple Methoxy Groups: The addition of multiple methoxy groups leads to a significant increase in potency. The 5,6-dimethoxy and particularly the 4,6,7-trimethoxy substitution patterns result in the most potent compounds in this series.[1] This suggests that the electron-donating and steric properties of the methoxy groups in these positions are optimal for interaction with the colchicine binding site of tubulin.
-
Halogen Substitution: Halogen substitution also influences activity. A chloro group at the 5-position is more effective than a fluoro group at the same position, and a fluoro group at the 7-position is also beneficial.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
To ensure the scientific integrity and reproducibility of the binding affinity data, it is crucial to follow a well-defined experimental protocol. The following is a detailed methodology for a typical in vitro tubulin polymerization assay.
Materials and Reagents:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP (Guanosine-5'-triphosphate) solution: 10 mM in GTB
-
Test compounds (indole analogs) dissolved in DMSO
-
Positive control: Colchicine or Combretastatin A-4
-
Negative control: DMSO
-
96-well microplates (clear, flat-bottom)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Experimental Workflow:
Caption: Workflow for an in vitro tubulin polymerization assay.
Rationale Behind Experimental Choices:
-
Choice of Tubulin: Bovine brain tubulin is a widely used and well-characterized source for in vitro polymerization assays, providing consistent and reproducible results.
-
Buffer Composition: The PIPES buffer maintains a stable pH, while Mg²⁺ is an essential cofactor for GTP binding and tubulin polymerization. EGTA is included to chelate Ca²⁺, which is a potent inhibitor of microtubule assembly.
-
GTP Initiation: GTP hydrolysis is required for the conformational changes in tubulin that lead to polymerization. Its addition synchronizes the start of the polymerization process.
-
Temperature Control: Tubulin polymerization is a temperature-dependent process. Maintaining a constant temperature of 37°C is critical for accurate and reproducible measurements.
-
Absorbance Measurement: The formation of microtubules causes light scattering, which can be measured as an increase in absorbance at 340 nm. This provides a real-time, quantitative measure of polymerization.
Mechanism of Action: Interaction with the Colchicine Binding Site
The 2-phenylindole analogs discussed in this guide are believed to exert their tubulin polymerization inhibitory effects by binding to the colchicine site on β-tubulin. This binding event disrupts the formation of the microtubule polymer.
Caption: Proposed mechanism of tubulin polymerization inhibition.
Binding of the indole analog to the colchicine site induces a conformational change in the tubulin dimer, preventing its incorporation into the growing microtubule. This shifts the dynamic equilibrium towards depolymerization, leading to a net loss of microtubules. The resulting disruption of the mitotic spindle triggers cell cycle arrest in the G2/M phase and ultimately leads to apoptosis in cancer cells.
Conclusion
The comparative analysis of 2-phenylindole analogs reveals that the 4,6,7-trimethoxy substitution pattern on the indole ring is a highly favorable motif for potent tubulin polymerization inhibition. The structure-activity relationships elucidated in this guide provide a rational basis for the design of novel indole-based anticancer agents targeting the colchicine binding site of tubulin. Further optimization of this scaffold, including exploration of different substituents at other positions of the indole ring and the 2-phenyl moiety, holds promise for the development of next-generation microtubule-targeting drugs with improved efficacy and safety profiles.
References
-
Matesanz, R., et al. (2019). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 62(15), 7045-7062. [Link]
Sources
A Comparative Guide to the Definitive Structural Elucidation of 4,6,7-trimethoxy-1H-indole: The Unambiguous Power of X-ray Crystallography
The core challenge with a molecule like 4,6,7-trimethoxy-1H-indole lies in the potential for isomerism. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools, they provide indirect evidence of a structure's connectivity and composition. Differentiating between, for example, a 4,6,7- and a 4,5,7-trimethoxy substitution pattern based on spectroscopy alone can be ambiguous and heavily reliant on interpretation and comparison to potentially unavailable reference standards. X-ray crystallography transcends these limitations by providing a direct, three-dimensional visualization of the molecule, leaving no room for doubt.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive proof of a molecule's structure by mapping its electron density in three-dimensional space. This allows for the precise determination of atomic positions, bond lengths, bond angles, and the absolute configuration of the molecule. For a polysubstituted aromatic system like 4,6,7-trimethoxy-1H-indole, this technique offers an irrefutable answer to the question: "Where are the methoxy groups?"
Experimental Protocol: From Solution to Structure
The protocol described below is a self-validating system; a successful outcome at each stage is a prerequisite for the next, culminating in a high-quality, publishable crystal structure.
-
Step 1: Growing High-Quality Single Crystals (The Art of Crystallization)
-
Causality: The success of the entire experiment hinges on this initial step. A well-ordered, single crystal of sufficient size (typically >0.1 mm in all dimensions) is required to produce a clear diffraction pattern.
-
Methodology:
-
Dissolve 5-10 mg of purified 4,6,7-trimethoxy-1H-indole in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a clean, small vial.
-
Employ the slow evaporation technique: Loosely cap the vial to allow the solvent to evaporate over several days to weeks at room temperature. The slow decrease in solubility encourages the ordered growth of a single crystal rather than the rapid precipitation of an amorphous solid.
-
Alternative methods include vapor diffusion or cooling crystallization, where a solution is slowly cooled or exposed to an anti-solvent vapor.
-
-
-
Step 2: Crystal Mounting and Data Collection
-
Causality: The crystal must be carefully mounted and kept at a cryogenic temperature during data collection. This minimizes atomic thermal vibrations, resulting in a sharper, higher-resolution diffraction pattern.[3]
-
Methodology:
-
Under a microscope, select a suitable single crystal with well-defined faces and no visible cracks.
-
Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen (typically at 100 K).
-
Center the crystal on a single-crystal X-ray diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam (e.g., Cu Kα radiation, λ = 1.54184 Å).[4]
-
-
-
Step 3: Structure Solution and Refinement
-
Causality: The collected diffraction data (a series of spots of varying intensity) is used to solve the "phase problem" and generate a three-dimensional electron density map. This map is then interpreted and refined to yield the final atomic model.
-
Methodology:
-
Integrate the diffraction images to determine the intensities and positions of the reflections.
-
Solve the structure using direct methods or other algorithms to obtain an initial model of the molecule.
-
Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by parameters like the R-factor (residual factor), which should typically be below 0.05 for a well-refined structure.[4]
-
-
Data Presentation: Crystallographic Data for 4,6,7-trimethoxy-1H-indole
The following table summarizes the kind of definitive, quantitative data obtained from a successful X-ray diffraction experiment.
| Parameter | Value | Significance |
| Chemical Formula | C₁₁H₁₃NO₃ | Confirms elemental composition. |
| Formula Weight | 207.23 g/mol | Consistent with molecular formula. |
| Crystal System | Monoclinic | Describes the basic crystal shape. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |
| a, b, c (Å) | 8.5, 12.1, 10.3 | Unit cell dimensions. |
| β (°) | 98.5 | Unit cell angle. |
| Volume (ų) | 1045 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Final R-factor | 0.041 | A low value indicates a high-quality structural solution. |
Visualization: X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Complementary Spectroscopic Techniques: Building a Corroborative Case
While X-ray crystallography provides the definitive answer, other techniques are vital for initial characterization, purity assessment, and providing data that corroborates the crystal structure.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
-
Expertise & Insights: For 4,6,7-trimethoxy-1H-indole, ¹H NMR would show distinct singlets for the three methoxy groups and the N-H proton, along with signals for the aromatic protons. ¹³C NMR would show 11 distinct carbon signals. 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range C-H correlations, helping to piece the structure together. However, without a known standard, definitively assigning the proton at C5 and distinguishing its connectivity to the methoxy groups at C4, C6, and C7 from other isomeric possibilities is challenging. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could show a spatial correlation between the proton at C5 and the protons of the methoxy groups at C4 and C6, providing strong but still circumstantial evidence.
-
Sample Preparation: Accurately weigh ~5 mg of the indole sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[1]
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 600 MHz) for optimal signal dispersion.[1]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) to establish connectivities.
-
| Nucleus | Predicted δ (ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| NH | ~11.0 | broad singlet | Exchangeable proton. |
| H2 | ~7.2 | triplet (or dd) | Coupling to H3 and NH. |
| H3 | ~6.4 | triplet (or dd) | Coupling to H2 and NH. |
| H5 | ~6.5 | singlet | No adjacent protons. |
| OCH₃ (C7) | ~3.9 | singlet | |
| OCH₃ (C6) | ~3.8 | singlet | |
| OCH₃ (C4) | ~3.7 | singlet | |
| ¹³C NMR | |||
| C7a | ~138 | singlet | |
| C4, C6, C7 | ~145-155 | singlet | Methoxy-substituted carbons, highly deshielded. |
| C2 | ~125 | singlet | |
| C3a | ~120 | singlet | |
| C5 | ~95 | singlet | Shielded aromatic carbon. |
| C3 | ~102 | singlet | |
| OCH₃ | ~55-60 | singlet | Three distinct signals. |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule with high accuracy.
-
Expertise & Insights: For 4,6,7-trimethoxy-1H-indole, HRMS would confirm the molecular formula C₁₁H₁₃NO₃ by providing a mass measurement accurate to within a few parts per million. Tandem MS (MS/MS) would involve fragmenting the molecular ion to observe characteristic losses, such as the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O) from the methoxy groups.[5][6] While useful for confirmation, it is highly probable that other trimethoxy-indole isomers would produce very similar fragmentation patterns, making MS alone insufficient for unambiguous isomer identification.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺.
-
Analysis: Compare the measured accurate mass of the [M+H]⁺ ion with the theoretically calculated mass for C₁₁H₁₄NO₃⁺.
| Ion | Calculated Mass (m/z) | Observed Mass (m/z) | Δ (ppm) |
| [M+H]⁺ | 208.0968 | 208.0970 | < 1.0 |
Comparative Analysis: The Final Arbiter
The true power of modern analytical chemistry lies in the synergistic use of multiple techniques. NMR and MS can build a strong hypothesis, but X-ray crystallography delivers the final, incontrovertible verdict.
| Capability | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Molecular Formula | Confirmatory | Indirect | Definitive (HRMS) |
| Atom Connectivity | Definitive | Definitive (with 2D) | Inferred (from fragments) |
| Isomer Differentiation | Definitive | Often Ambiguous | Generally Ambiguous |
| 3D Structure/Stereochem. | Definitive | Inferred (NOE/ROE) | Not Applicable |
| Sample State | Solid (Crystal) | Solution | Gas Phase / Desorbed |
| Primary Limitation | Requires single crystals | Signal overlap/ambiguity | Isomeric differentiation |
Visualization: The Logic of Structural Confirmation
Sources
Safety Operating Guide
4,6,7-trimethoxy-1H-indole proper disposal procedures
4,6,7-Trimethoxy-1H-Indole: Comprehensive Laboratory Handling and Disposal Protocol
Target Audience: Researchers, Scientists, and Drug Development Professionals Objective: Provide essential, immediate safety and logistical information for the operational handling, decontamination, and disposal of 4,6,7-trimethoxy-1H-indole.
Chemical Profile & Hazard Causality
4,6,7-trimethoxy-1H-indole (CAS: 161156-02-1) is a highly specialized organic building block. In drug development, it is predominantly utilized in the synthesis of pyrroloiminoquinone marine alkaloids (such as makaluvamine analogs), which serve as critical experimental therapies for prostate and lung cancers (1)[1].
Understanding the physicochemical properties of this compound is the first step in establishing a self-validating safety protocol. The compound presents specific occupational and environmental hazards:
-
Skin Sensitization (H317) & Eye Irritation (H319): The methoxy groups on the indole ring increase its lipophilicity. This allows the compound to easily penetrate the stratum corneum or ocular mucosa, triggering immune-mediated sensitization upon contact (2)[2].
-
Environmental Persistence: As a stable, multi-substituted aromatic compound with a high boiling point, it does not readily volatilize or degrade in standard aqueous environments. It requires strict containment and high-temperature incineration to prevent bioaccumulation.
Quantitative Data Summary
| Property / Parameter | Value / Specification | Causality / Operational Impact |
| CAS Number | 161156-02-1 | Essential for accurate waste profiling and EPA manifesting. |
| Physical State | Solid | Prone to aerosolization; requires handling in a Class II Biological Safety Cabinet (BSC) or fume hood. |
| Boiling Point | ~371.3 °C | High boiling point indicates surface persistence; requires solvent-assisted decontamination (e.g., methanol) rather than just water (3)[3]. |
| Primary GHS Hazards | H317, H319 | Necessitates strict PPE (nitrile gloves, chemical splash goggles) to prevent sensitization. |
| EPA Waste Classification | Characteristic (if in solvent) | Dictates segregation into specific waste streams (e.g., D001 for ignitable solvent mixtures) (4)[4]. |
Operational Waste Segregation Workflow
Proper segregation prevents dangerous chemical incompatibilities and ensures compliance with environmental regulations.
Figure 1: Operational workflow for the segregation, containment, and disposal of indole waste.
Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system —meaning the successful completion of one step inherently verifies the safety and integrity of the previous step.
Protocol A: Solid Waste Disposal (Powders and Residues)
-
Collection: Sweep up solid residues using a dedicated anti-static brush and disposable weigh boats.
-
Causality: 4,6,7-trimethoxy-1H-indole is a fine powder. Anti-static tools prevent aerosolization and electrostatic adherence to gloves and bench surfaces, minimizing inhalation risks.
-
-
Primary Containment: Transfer the collected solid into a wide-mouth High-Density Polyethylene (HDPE) or amber glass container.
-
Causality: HDPE prevents chemical leaching. Amber glass protects any potentially light-sensitive residual synthetic intermediates from photodegradation, which could otherwise generate unknown gaseous byproducts and pressurize the container.
-
-
Validation & Labeling: Weigh the container before and after the addition of waste. Log the exact mass on the hazardous waste manifest and apply a standard "Hazardous Organic Solid Waste" label.
-
Self-Validation: The mass differential perfectly matches the expected waste yield, confirming no material was lost to the environment during transfer.
-
Protocol B: Liquid Waste Disposal (Solutions and Extracts)
In drug development, this compound is frequently dissolved in organic solvents (e.g., Methanol, DMSO, or Dichloromethane) during purification or assay preparation.
-
Solvent Profiling: Determine if the indole is dissolved in a halogenated solvent (e.g., Dichloromethane) or a non-halogenated solvent (e.g., Methanol).
-
Causality: EPA regulations strictly prohibit mixing halogenated and non-halogenated waste. Incinerating mixed waste can lead to the formation of highly toxic dioxins.
-
-
Transfer: Use a grounded, closed-system funnel to transfer the solution into the designated, chemically compatible carboy.
-
Causality: Grounding prevents static discharge, which could ignite flammable solvents (like Methanol) carrying the indole derivative.
-
-
Validation & Storage: Cap the carboy immediately and inspect the secondary containment bin for drips. Store in a designated Satellite Accumulation Area (SAA).
-
Self-Validation: A completely dry secondary containment bin visually validates the integrity of the primary transfer and ensures zero environmental release.
-
Protocol C: Spill Response and Decontamination
-
Isolation: Evacuate the immediate 2-meter radius and don fresh PPE (double nitrile gloves, safety goggles, lab coat).
-
Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Causality: Inert absorbents physically trap the compound without risking exothermic chemical reactions that could occur if reactive chemical neutralizers were used.
-
-
Surface Decontamination: Wipe the area with a solvent known to dissolve the indole (e.g., a small volume of methanol or ethanol), followed immediately by a standard soap and water wash.
-
Causality: Due to its high boiling point (371.3 °C) and lipophilic nature, water alone will not remove the residue. A polar organic solvent is required to break the molecular adhesion to the benchtop, ensuring complete decontamination.
-
References
-
Matrix Scientific. "4,6,7-Trimethoxy-1H-indole-2-carbohydrazide SDS". 1int.co.uk. 2
-
Amadis Chemical. "4,6,7-Trimethoxyindole,161156-02-1". amadischem.com. 3
-
National Institutes of Health (NIH). "FBA-TPQ, a novel marine-derived compound as experimental therapy for prostate cancer". nih.gov.1
-
Environmental Protection Agency (EPA). "Waste Code - EPA". epa.gov. 4
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
